Thiamine bromide

Catalog No.
S594681
CAS No.
7019-71-8
M.F
C12H17BrN4OS
M. Wt
345.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine bromide

CAS Number

7019-71-8

Product Name

Thiamine bromide

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide

Molecular Formula

C12H17BrN4OS

Molecular Weight

345.26 g/mol

InChI

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1

InChI Key

URCYCZPVXXIFSR-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Synonyms

thiamine bromide, thiamine bromide, hydrobromide, thiamine bromide, hydrobromide, (35)S-labeled

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Early Clinical Applications and Physiological Research

Author: Smolecule Technical Support Team. Date: February 2026

Initial research into thiamine bromide explored its therapeutic potential for various conditions. The table below summarizes key findings from these early clinical and experimental studies.

Area of Research Key Findings Dosage & Administration Citation/Period
Gastrointestinal Ulcers Effective for pain relief; improved general well-being; disappearance of dyspeptic symptoms (vomiting, nausea). 20-40 mg daily; 10-20 intravenous injections per course. [1] 1963 [1]
Cerebral Circulation & Hypertension Lowered tonicity of cerebral vessels; increased cerebral blood flow; mild hypotensive effect. Cats: 5-7 mg/kg (IV); Humans: 1 mL of 6% solution (IM). [2] 1976 [2]
Vasodilatory Rhinopathy Used in injections to treat vasodilatory forms of neurovegetative rhinopathy. Not specified in results. [3] 1976 [3]

Analytical Methods for Determination

Early quantitative analysis of this compound faced challenges due to the complexity of biological and pharmaceutical samples. The following workflow outlines a historical method for its determination.

G Start Sample Preparation A Acidification (Stabilizes thiamine in acidic pH) Start->A B Protein Precipitation (e.g., with Trichloroacetic Acid - TCA) A->B C Oxidation to Thiochrome B->C D Amperometric Titration C->D E Measurement & Quantification D->E

Historical analytical workflow for this compound.

  • Sample Preparation: Thiamine is stable under acidic conditions but degrades in alkaline environments, so samples were acidified immediately [4]. Proteins were precipitated using acids like trichloroacetic acid (TCA) or perchloric acid, sometimes with heating or autoclaving, to release protein-bound thiamine [4].
  • Analysis Method: One developed method used amperometric titration for determination in pharmaceutical forms [5]. This method would have relied on the electrochemical properties of this compound for quantification.
  • Methodological Context: Other historical methods mentioned for this compound quantification include gravimetric and fluorometric techniques [3]. These methods required careful sample preparation to isolate the compound and ensure accurate results.

Form and Function: Thiamine vs. This compound

This compound is a specific salt form of vitamin B1. The broader physiological role of thiamine is well-established, which explains the therapeutic interest in its bromide salt.

  • Essential Cofactor: In the body, thiamine is converted to its active form, Thiamine Pyrophosphate (TPP). TPP is a crucial coenzyme for several key enzymes involved in cellular energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the citric acid cycle, and transketolase in the pentose phosphate pathway [6].
  • Deficiency and Disease: Severe thiamine deficiency leads to beriberi, which affects the cardiovascular and nervous systems, and Wernicke-Korsakoff syndrome, often associated with chronic alcoholism [6]. The historical use of this compound for non-deficient conditions suggests research into its potential pharmacological effects beyond nutritional supplementation.

Research Gaps and Future Directions

The search results reveal several areas where information on this compound is incomplete, which could guide future investigation:

  • Discovery Details: The exact date and key figures involved in the initial discovery and synthesis of this compound are not clearly identified in the available sources. The broader history of thiamine (vitamin B1) itself is better documented [7] [8].
  • Molecular Pathway: A specific diagram of this compound's role in inducing Systemic Acquired Resistance (SAR) in plants [9] was not generated because the search results, while confirming the phenomenon, lacked sufficient detail on the intermediate signaling molecules required to construct a reliable pathway.

References

Mechanism of action of thiamine bromide on cerebral circulation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Thiamine Bromide's Effects

The table below summarizes the quantitative findings and methodologies from a 1976 study on this compound [1].

Aspect Experimental Findings (Animal Model - Cats) Clinical Findings (Human - Hypertensive Patients)
Dosage & Administration 5-7 mg/kg, intravenously [1] 1 ml of a 6% solution, intramuscularly [1]
Key Measured Parameters Cerebral blood flow rate, total arterial pressure, oxygen tension in brain tissue, pressure in cerebral venous vessels [1] Rheoencephalographic (REG) readings, overall arterial pressure [1]
Observed Effects on Circulation Lowered tonicity of intra- and extracranial vessels; increased pulsed blood volume variations in cranial vessels [1] Lowered tonicity of intra- and extracranial vessels; increased pulsed blood volume variations [1]
Effect on Arterial Pressure Pronounced but mild hypotensive effect [1] Mild hypotensive effect [1]
Effect on Cerebral Oxygenation Oxygen tension in brain tissue depended mainly on changes in the cerebral circulation rate [1] Information not specified in the abstract [1]

Modern Context: Thiamine's Role in Brain Metabolism

The 1976 study describes the physiological effects but does not detail the molecular mechanism. Thiamine's primary role in the brain is as a coenzyme for key enzymes in energy metabolism [2]. The following diagram illustrates this fundamental pathway and how its disruption could logically link to the vasodilatory effects observed in the study.

G cluster_cellular Cellular Level: Metabolic Crisis cluster_physio Tissue / Organ Level: Compensatory Response ThiamineDeficiency Thiamine Deficiency EnzymeFailure Impaired Pyruvate Dehydrogenase & α-Ketoglutarate Dehydrogenase ThiamineDeficiency->EnzymeFailure MetabolicShift Accumulation of Pyruvate & Lactate (Shift to Anaerobic Metabolism) EnzymeFailure->MetabolicShift EnergyDeficit Neuronal Energy Deficit (ATP ↓) MetabolicShift->EnergyDeficit CompensatorySignal Compensatory Signaling (Possibly Metabolic Feedback) EnergyDeficit->CompensatorySignal Triggers Vasodilation Cerebral Vasodilation CompensatorySignal->Vasodilation Effects Increased Cerebral Blood Flow ↓ Vascular Tonicity Mild ↓ Arterial Pressure Vasodilation->Effects ThiamineBromideAdmin This compound Administration ThiamineBromideAdmin->ThiamineDeficiency Replenishes Cofactor

Proposed mechanism linking thiamine-dependent metabolism to cerebral blood flow.

Contemporary Clinical Relevance

Recent clinical research has shifted focus from this compound's direct vasoactive properties to the role of thiamine (vitamin B1) repletion in critically ill patients, including those with cerebrovascular disease.

  • Observational Evidence: A large 2025 retrospective study found that thiamine supplementation in critically ill patients with cerebrovascular disease was associated with a significant reduction in short-term mortality (7, 14, and 28-day) compared to non-users [3].
  • Proposed Modern Mechanism: The benefit is now primarily attributed to the correction of a high-energy metabolic deficit in the injured brain, rather than a direct vascular effect. In ischemic brain tissue, neurons struggle to metabolize glucose efficiently. Thiamine administration supports this process by ensuring the activity of key enzymes, potentially improving cell survival and neurological outcomes [3] [2].
  • Key Variables: The study suggested that treatment durations longer than 5 days and lower daily doses (under 100 mg) were most consistently associated with improved outcomes [3].

Research Gaps and Future Directions

The information available highlights significant limitations and opportunities for further research:

  • Limited Direct Evidence: The 1976 study is the only source providing direct experimental evidence for this compound's action on cerebral vessels. The molecular signaling pathway connecting its metabolic role to vasodilation remains uncharacterized.
  • Formulation Specificity: Most modern research investigates thiamine hydrochloride or other salts in critical care. It is unclear if the bromide salt offers unique properties or if the historical findings were specific to that formulation.
  • Need for Controlled Trials: The authors of the 2025 study explicitly state that their findings are hypothesis-generating and require confirmation through randomized controlled trials [3].

References

Thiamine bromide vasodilation effect mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Clinical Evidence

The following table summarizes key findings from studies on thiamine bromide and related forms of thiamine.

Study Focus / Model Compound & Dosage Key Quantitative Findings Proposed Mechanism / Effect

| Cerebral Circulation (Cats) & Hypertension (Patients) [1] | Thiamine-bromide 5-7 mg/kg (IV, cats) 1 ml of 6% solution (IM, patients) | • Lowered tonicity of intra- and extracranial vessels • Increased pulsed blood volume variations in cranial vessels • Mild hypotensive effect | Direct vasodilatory effect on cerebral vessels, potentially via smooth muscle relaxation. | | Gastric/Duodenal Ulcers (Patients) [2] | Thiamine-bromide 20-40 mg/day (IV, 10-20 injections/course) | • Pain disappearance: 53/66 patients after 2-3 injections • Niche disappearance (X-ray): 19/35 patients • Normalized gastric acidity, lowered blood sugar | Analgesic and normalizing effect on autonomic nervous system and local tissue metabolism. | | Septic Shock (Patients) [3] | Thiamine (non-bromide salt) | • Alive & RRT-free: aOR 2.05 (95% CI 1.08–3.90) • Effect in deficient pts: aOR 8.17 (95% CI 1.79–37.22) | Acts as a mitochondrial resuscitator, improving aerobic respiration and reducing oxidative stress, leading to organ protection. |

Proposed Mechanism of Action

While a precise molecular mechanism for this compound's vasodilation is not fully established, current evidence points to a pathway that integrates its biochemical role and physiological effects. The following diagram illustrates this proposed pathway.

G ThiamineBromide This compound Administration TPP Thiamine Pyrophosphate (TPP) (Active Form) ThiamineBromide->TPP  Conversion In Vivo Metabolism Improved Mitochondrial Metabolism TPP->Metabolism  Coenzyme for PDH & α-KGDH LacticAcidosis Reduced Lactic Acidosis Metabolism->LacticAcidosis  Efficient Aerobic Respiration VascularTone Reduced Vascular Tonicity (Vasodilation) LacticAcidosis->VascularTone  Reduced Tissue Acidosis CerebralFlow Improved Cerebral Blood Flow VascularTone->CerebralFlow OrganProtection Organ Protection (e.g., Kidneys) VascularTone->OrganProtection

Proposed pathway for this compound's vasodilatory and protective effects.

Detailed Experimental Protocols

To facilitate your own research, here are the methodologies from the key studies cited.

1. Protocol: Effect on Cerebral Circulation & Hypertension [1]

  • Objective: To investigate the effect of this compound on cerebral hemodynamics and arterial pressure.
  • Animal Model: Anesthetized cats with controlled respiration.
  • Intervention: Intravenous administration of this compound at 5-7 mg/kg.
  • Measurements:
    • Cerebral blood flow circulation rate.
    • Total arterial pressure.
    • Oxygen tension in brain tissues (measured polarographically).
    • Pressure in the venous vessels of the brain.
  • Human Clinical Component:
    • Subjects: Patients with hypertensive disease (essential hypertension).
    • Intervention: Intramuscular injection of 1 ml of a 6% this compound solution.
    • Measurements: Rheoencephalographic (REG) readings and overall arterial pressure.

2. Protocol: Use in Peptic Ulcer Disease [2]

  • Objective: To observe the influence of this compound on gastric and duodenal ulcers.
  • Study Design: Clinical observation study.
  • Subjects: 66 patients (18 with gastric ulcers, 48 with duodenal ulcers).
  • Intervention: Intravenous injections of thiamine-bromide solution at 20-40 mg daily. A full course consisted of 10 to 20 injections. No other concomitant drug or physiotherapy was used.
  • Total Dose: Ranged from 60-90 mg to 450-500 mg per patient per course.
  • Assessments:
    • Patient-reported pain levels (epigastric, hunger, night pain).
    • General well-being and dyspeptic symptoms (nausea, vomiting, heartburn, constipation).
    • Radiographic (X-ray) examination pre- and post-treatment to assess ulcer "niche".
    • Laboratory tests: Reserve alkalinity of plasma, blood sugar levels, and H-ion concentration in urine.

Research Gaps & Future Directions

The available data, while insightful, reveals significant knowledge gaps that present opportunities for further investigation.

  • Elucidate the Exact Molecular Target: Is vasodilation a direct effect of thiamine on vascular smooth muscle, an indirect result of improved endothelial metabolism, or mediated by the autonomic nervous system? [2] [4].
  • Differentiate Thiamine Salts: It is critical to determine if the vasodilatory action is specific to the bromide salt or a class effect of thiamine. Most modern studies, including those on sepsis, use other salts (e.g., hydrochloride) [3].
  • Validate with Modern Methods: The most direct evidence for this compound's cerebral vasodilation comes from a 1976 study [1]. This finding needs replication using contemporary vascular biology techniques and rigorous clinical trial designs.

References

Clinical Pharmacology and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Although modern research is limited, older clinical studies describe investigated uses for thiamine bromide.

Aspect Reported Findings from Clinical Studies
Cerebral & Vascular Effects Lowered tonicity of brain blood vessels, increased cerebral blood flow, and a mild hypotensive (blood pressure-lowering) effect [1].
Gastrointestinal Applications Reduction of pain and dyspeptic symptoms (like vomiting and nausea), and normalization of gastric acidity in patients with stomach and duodenal ulcers [2].
Molecular Structure The crystal structure consists of independent thiamine cations and bromide anions; thiamine cations adopt the "F-conformation" with intermolecular interactions involving the thiazole ring [3].

Core Pharmacology of Thiamine

The following data primarily describes the pharmacology of thiamine as a vital nutrient. The bromide salt is a vehicle for administering the thiamine molecule.

Biochemical Functions and Mechanism of Action

Thiamine's primary active form is Thiamine Pyrophosphate (TPP), an essential coenzyme in cellular energy metabolism [4].

G Thiamine Thiamine TPP TPP Thiamine->TPP Thiamine Pyrophosphokinase Pyruvate_DH Pyruvate_DH TPP->Pyruvate_DH Pyruvate Dehydrogenase AKG_DH AKG_DH TPP->AKG_DH α-Ketoglutarate Dehydrogenase Transketolase Transketolase TPP->Transketolase Transketolase BCKA_DH BCKA_DH TPP->BCKA_DH Branched-Chain Keto Acid Dehydrogenase Acetyl_CoA Acetyl-CoA (Citric Acid Cycle) Pyruvate_DH->Acetyl_CoA Succinyl_CoA Succinyl-CoA (Citric Acid Cycle) AKG_DH->Succinyl_CoA Ribose_5_P Ribose-5-Phosphate (Nucleotide Synthesis) Transketolase->Ribose_5_P BCAA_Metabolites Derivatives of Branched-Chain Amino Acids BCKA_DH->BCAA_Metabolites

TPP-dependent enzymes connect key metabolic pathways for energy and biosynthesis [4].

Pharmacokinetics and Metabolism

The absorption, distribution, and excretion of thiamine are regulated by specific transport mechanisms [5].

Process Key Characteristics

| Absorption | • Location: Primarily in the proximal small intestine [5]. • Mechanism: Carrier-mediated active transport at low concentrations (<2 µM); passive diffusion at higher doses [5]. • Phosphorylation: Intestinal mucosal cells contain thiamin pyrophosphokinase to phosphorylate absorbed thiamine [5]. | | Transport & Distribution | • Blood Transport: Most thiamine in serum is protein-bound (mainly to albumin); ~90% of total blood thiamine is in erythrocytes [5]. • Cellular Uptake: Active transport into cells via a soluble thiamine transporter (SLC19A2), which is Na+-dependent and mapped to human chromosome 1q24 [5]. • Tissue Storage: Concentrated in skeletal muscle, heart, brain, liver, and kidneys. Total body store is ~25-30 mg in adults [5]. | | Metabolism | • Activation: Converted to active forms (TPP, ThTP) via phosphorylation [5]. • Catabolism: Thiamine esters are catabolized by thiamin pyrophosphatase to Thiamine Monophosphate (TMP) [5]. | | Elimination | • Route: Excess thiamine is rapidly excreted in urine [5]. • Half-life: Estimated 10-20 days in humans; tissue stores can be depleted within weeks during deficiency [5]. |

Thiamine Deficiency and Relevance

Understanding thiamine deficiency underscores its physiological importance.

  • Beriberi: Caused by severe deficiency, affecting cardiovascular ("wet" beriberi), nervous ("dry" beriberi), and gastrointestinal systems [4].
  • Wernicke-Korsakoff Syndrome: A neurological disorder often associated with chronic alcoholism and profound thiamine deficiency [4].
  • Causes of Deficiency: Inadequate intake, chronic alcoholism, malabsorption syndromes, increased metabolic demands, and excessive loss (e.g., diuretic use) [4].

Interpretation of Available Data

When reviewing the information on this compound, please consider:

  • Historical Context: Key clinical studies are from the 1960s-1970s. Modern replication and validation may be needed [1] [2].
  • Salt vs. Vitamin: Much pharmacological data describes general thiamine. The specific impact of the bromide counter-ion on overall pharmacology, beyond being a delivery vehicle, is not well-delineated in the available literature.
  • Research Gaps: The available search results reveal a lack of recent, high-impact studies specifically on this compound, suggesting it may not be a primary focus of contemporary pharmaceutical research.

References

Summary of 1970s Clinical Study on Thiamine Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Study (on cats) Clinical Study (on humans)
Study Focus Effect on cerebral circulation and arterial pressure [1] Effect on cerebral circulation and arterial pressure [1]
Subjects Anesthetized cats [1] Patients with hypertensive disease (essential hypertension) [1]
Dosage & Administration 5-7 mg/kg, intravenously [1] 1 mL of a 6% solution, intramuscularly [1]

| Key Findings | - Lowered tonicity of intra- and extracranial vessels [1]

  • Increased pulsed blood volume variations in cranial vessels [1]
  • Mild hypotensive effect [1]
  • Cerebral oxygen tension linked to circulation rate [1] | - Lowered tonicity of intra- and extracranial vessels [1]
  • Increased pulsed blood volume variations in cranial vessels [1]
  • Pronounced but mild hypotensive effect [1] | | Measurement Techniques | - Cerebral blood flow circulation rate [1]
  • Total arterial pressure [1]
  • Polarographic measurement of brain tissue oxygen tension [1]
  • Pressure in brain's venous vessels [1] | - Rheoencephalographic (REG) readings [1]
  • Overall arterial pressure [1] |

Thiamine's Core Mechanisms of Action

The following diagram illustrates the key biochemical and physiological roles of thiamine that form the basis for its clinical effects, including those observed in the 1970s study.

G cluster_metabolism Primary Metabolic Pathways (Coenzyme Role) cluster_physio Observed Physiological Effects ThiamineIntake Thiamine (B1) Intake TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme Form) ThiamineIntake->TPP Phosphorylation GlucoseMetabolism Glucose Metabolism TPP->GlucoseMetabolism Coenzyme for Pyruvate Dehydrogenase EnergyProduction Energy Production (ATP) via Citric Acid Cycle GlucoseMetabolism->EnergyProduction AcetylcholineSynthesis Acetyl-CoA for Acetylcholine Synthesis GlucoseMetabolism->AcetylcholineSynthesis NeurotransmitterSynthesis Neurotransmitter Synthesis (Glutamate, GABA) GlucoseMetabolism->NeurotransmitterSynthesis Vasomodulation Reduced Vascular Tonicity EnergyProduction->Vasomodulation Supports Cellular Energy in Vessels AcetylcholineSynthesis->Vasomodulation Potential Cholinergic Signaling Role CerebralBloodFlow Improved Cerebral Blood Flow & Pulsation Vasomodulation->CerebralBloodFlow MildHypotension Mild Hypotensive Effect Vasomodulation->MildHypotension OxygenBalance Improved Cerebral Oxygen Balance CerebralBloodFlow->OxygenBalance

Diagram of thiamine's biochemical pathways and physiological effects. The therapeutic potential of thiamine is rooted in its two primary modes of action [2]:

  • Coenzyme Role: Its active form, Thiamine Diphosphate (TPP), is an essential coenzyme in glucose metabolism, critical for cellular energy (ATP) production and the synthesis of key molecules like the neurotransmitter acetylcholine [3] [2].
  • Non-Coenzyme Role: Emerging research suggests thiamine and its derivatives may directly participate in cell signaling, including the regulation of acetylcholine function at synapses, which could influence vascular tone and gut motility [2].

References

Thiamine Bromide in Russian Clinical Research: Technical Analysis and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Thiamine bromide, a pharmaceutical salt form of vitamin B1, has been extensively investigated in Russian clinical research for decades. This compound represents an important therapeutic variant in the thiamine family, characterized by the replacement of the chloride ion found in conventional thiamine hydrochloride with a bromide ion. Russian medical science has pioneered several unique clinical applications for this compound, particularly in the management of gastrointestinal disorders, neurological conditions, and cardiovascular diseases. The distinct pharmacological profile of this compound, including its potential effects on cerebral circulation and gastric function, has made it a subject of ongoing scientific interest in Russian medical literature.

The research landscape for this compound spans from the mid-20th century to contemporary investigations, reflecting its enduring therapeutic relevance. Russian clinical studies have employed rigorous methodological approaches to elucidate the compound's mechanisms of action, optimal dosing parameters, and clinical efficacy across various patient populations. This comprehensive analysis synthesizes findings from historical and contemporary Russian research to provide drug development professionals with a nuanced understanding of this compound's potential applications and underlying pharmacological properties, supported by structured data presentation and visual representations of key mechanistic pathways.

Clinical Applications and Therapeutic Uses

Gastrointestinal Ulcer Management

Russian clinical research has extensively investigated this compound for managing peptic ulcer disease, with demonstrated effects on pain relief and ulcer healing. A 1963 study conducted at the Kazan Medical Institute examined 66 patients with gastric (18) and duodenal (48) ulcers who received daily intravenous injections of this compound at 20-40 mg doses for 10-20 days. The treatment yielded significant symptomatic improvement, with complete pain disappearance after 2-3 injections in 53 patients (80.3%) and after 4-5 injections in 10 additional patients (15.2%). Dyspeptic symptoms including vomiting, nausea, heartburn, and constipation disappeared completely in 63 patients (95.5%) [1].

The therapeutic efficacy was further evaluated through radiographic examination, which showed complete disappearance of the ulcer niche in 19 of 35 patients (54.3%), reduced niche size in 8 patients (22.9%), and no significant change in the remaining cases. Researchers documented additional metabolic effects including normalized gastric acidity, slight blood sugar reduction, increased plasma reserve alkalinity, and elevated H-ion concentration in urine. The total cumulative dosage ranged from 60-90 mg to 450-500 mg per treatment course, with optimal results observed at 100-300 mg for responsive patients and up to 400 mg for those requiring longer therapy. No adverse reactions were reported across the study population [1].

Neurological and Pediatric Formulations

Russian pharmaceutical science has developed specialized formulations containing this compound for neurological applications. A 2015 research paper detailed a pediatric syrup formulation with neurological activity containing this compound, pyridoxine hydrochloride, cyanocobalamin, and sorbitol as an excipient-free dispersion medium. This formulation was specifically designed for young children, excluding unwanted excipients such as stabilizers, dyes, aromatics, ethanol, and saccharose. The formulation demonstrated good stability over 30 months and exhibited anxiolytic activity in animal studies, suggesting potential for pediatric neurological applications [2].

Table: Clinical Applications of this compound in Russian Medical Research

Therapeutic Area Dosage Regimen Patient Population Key Outcomes Study Reference
Peptic Ulcer Disease 20-40 mg IV daily for 10-20 days 66 patients (18 gastric, 48 duodenal ulcers) Pain elimination in 95.5%; ulcer disappearance in 54.3% Kazan Medical Institute, 1963 [1]
Hypertension & Cerebral Circulation 1 mL of 6% solution IM Patients with essential hypertension Reduced vessel tonicity; mild hypotensive effect Farmakol Toksikol, 1976 [3]
Pediatric Neurological Formulation Syrup formulation Young children (animal studies) Anxiolytic activity; stable for 30 months Pharmaciya Journal, 2015 [2]

Pharmacological Properties and Mechanisms

Cardiovascular and Cerebrovascular Effects

Russian research has elucidated significant cerebrovascular effects of this compound, demonstrating its influence on cerebral hemodynamics and vascular tonicity. A 1976 experimental and clinical study published in Farmakol Toksikol investigated the compound's effects on cerebral circulation and arterial pressure in both animal models and human subjects. In anesthetized cats with controlled respiration, intravenous administration of this compound at 5-7 mg/kg significantly affected cerebral blood flow dynamics, including changes to circulation rate, total arterial pressure, oxygen tension in brain tissues, and pressure in the brain's venous vessels [3].

In clinical evaluation involving patients with essential hypertension, intramuscular administration of 1 mL of a 6% this compound solution resulted in reduced tonicity of both intra- and extracranial vessels while increasing pulsed variations in cerebral blood volume filling. The study documented a mild hypotensive effect and demonstrated that oxygen tension in cerebral vessels primarily depended on changes in cerebral circulation rate. These findings suggest that this compound exerts its cerebrovascular effects through modulation of vascular resistance rather than direct cardiac actions, positioning it as a potential therapeutic option for conditions involving cerebral circulation impairment [3].

Metabolic Interactions and Enzyme Inhibition

The molecular actions of this compound extend to enzymatic processes, particularly through its relationship with thiamine-dependent enzymes. Russian researchers have developed and investigated oxythis compound as a specific inhibitor of thiamine-dependent enzymes, comparing its properties to commercial chloride forms. A 1987 study published in Voprosy Meditsinskoi Khimii demonstrated that the bromide salt offered advantages in synthesis simplicity, higher yield, and superior purity of the final product while exhibiting lower toxicity while maintaining similar antivitamin activity against transketolase and pyruvate dehydrogenase compared to chloride forms [4].

These enzymatic inhibition properties are particularly relevant for investigational applications in metabolic disorders and cancer research, where selective disruption of thiamine-dependent metabolic pathways may offer therapeutic benefits. The structural characteristics of this compound, including intermolecular short contacts involving sulfur and nitrogen atoms of the thiazole ring, contribute to its biological activity and crystal formation properties, as revealed through X-ray crystallography studies [5]. These molecular interactions facilitate the compound's participation in critical biochemical pathways, including carbohydrate metabolism and energy production, which underlie its diverse clinical applications.

Table: Pharmacological Properties of this compound Based on Russian Research

Pharmacological Parameter Experimental Model Dosage/Concentration Observed Effects Research Context
Cerebral Circulation Anesthetized cats 5-7 mg/kg IV Altered cerebral blood flow dynamics; changed oxygen tension Experimental study [3]
Vascular Tonicity Human hypertension patients 1 mL of 6% solution IM Reduced intra/extracranial vessel tonicity; increased blood volume pulsation Clinical study [3]
Enzyme Inhibition Comparative biochemical study N/A Lower toxicity with maintained antivitamin activity vs. chloride forms Enzyme inhibition research [4]
Metabolic Effects Peptic ulcer patients 20-40 mg IV daily Normalized gastric acidity; reduced blood sugar; increased plasma alkalinity Clinical observations [1]

Analytical Methods and Stability Assessment

Quantification Methodologies

Russian analytical research has contributed significantly to thiamine quantification methods, including approaches specifically adapted for this compound. A modified thiochrome method for thiamine analysis has been systematically evaluated, with detailed investigation of critical methodological factors. This approach demonstrates linear standard curves from 10 to 3000 nmol/L, with within-run and between-run coefficients of variation for total thiamin in whole blood of 3.6% and 7.4% respectively. The method showed excellent analytical recovery ranging from 93-109% across low, intermediate, and high thiamine concentrations added to whole blood samples [6].

The research identified several methodological optimizations, including the superiority of acid phosphatase from potato over either α-amylase or acid phosphatase from wheat germ as a dephosphorylating agent. The timing of cyanogen bromide exposure was established as a critical factor in assay performance. Additionally, the study documented previously unreported interference from penicillin derivatives, along with several commonly used diuretic and antiepileptic medications, providing essential methodological considerations for accurate this compound quantification in biological samples [6].

Stability and Formulation Considerations

Russian pharmaceutical sciences have addressed stability profiles of this compound formulations, with implications for product development and quality control. Research has established that samples for thiamine analysis remain stable for two days at room temperature, seven days when refrigerated, and up to two years when frozen. Interestingly, pre-assay freezing increased sample yield by 41% (±29% SD), suggesting potential methodological advantages for certain analytical applications [6].

In formulation development, Russian researchers have created stable syrup formulations containing this compound for pediatric neurological applications. These formulations maintained stability in organoleptic properties, qualitative and quantitative content of all active ingredients, microbiological purity, and technological parameters throughout 30 months of stability testing. The exclusion of problematic excipients such as stabilizers, dyes, aromatics, ethanol, and saccharose while maintaining extended stability represents a significant formulation achievement with particular relevance for pediatric populations [2].

Contemporary Research and Future Directions

Thiamine Status in Special Populations

Contemporary Russian-inspired research continues to investigate thiamine status in various clinical populations, with implications for this compound therapeutics. A 2025 cross-sectional study examined thiamine deficiency prevalence in 113 maintenance hemodialysis patients, revealing an 11.5% deficiency rate. This research employed high-performance liquid chromatography for precise thiamine quantification in whole blood, demonstrating sophisticated analytical approaches consistent with modern standards [7].

The study revealed significant clinical correlations, including positive associations between thiamine levels and iron metabolism markers such as hemoglobin, transferrin saturation, and serum iron. Multivariate regression analysis confirmed that thiamine levels independently correlated with hemoglobin levels, suggesting a potential relationship between thiamine status and anemia in this population. These findings highlight the ongoing relevance of thiamine research in contemporary medical science and suggest potential expanded applications for this compound in managing complications associated with chronic kidney disease and other conditions characterized by similar metabolic disturbances [7].

Molecular Structure and Scientific Implications

Advanced analytical techniques have been applied to characterize the molecular structure of this compound, revealing details with potential implications for its pharmacological activity. X-ray crystallography studies have determined that this compound hydrate crystals display monoclinic structure with specific parameters (a = 12.348, b = 24.852, c = 11.682 Å, β = 113.67°, Z = 4, space group P2₁/c). The crystal structure consists of two crystallographically independent thiamine cations, bromide anions, and water molecules, with thiamine cations adopting the F-conformation [5].

The identification of intermolecular short contacts involving sulfur and nitrogen atoms of the thiazole ring provides insight into potential molecular interaction mechanisms that may underlie the compound's biological activities. These structural characteristics contribute to the compound's physicochemical properties, stability profile, and potentially distinct pharmacological effects compared to other thiamine salts. Understanding these structure-activity relationships at the molecular level represents an important direction for future research and drug development efforts involving this compound and related compounds [5].

Visual Representation of this compound Applications

The following diagram illustrates the primary clinical applications and pharmacological effects of this compound as identified in Russian clinical research:

ThiamineBromide cluster_clinical Clinical Applications cluster_effects Pharmacological Effects cluster_mechanisms Molecular Mechanisms ThiamineBromide This compound GI Gastrointestinal Disorders ThiamineBromide->GI Neuro Neurological Conditions ThiamineBromide->Neuro Cardio Cardiovascular Applications ThiamineBromide->Cardio Pain Pain Reduction GI->Pain Metabolic Metabolic Normalization GI->Metabolic Cerebral Improved Cerebral Circulation Cardio->Cerebral Vascular Vascular Tonicity Reduction Cardio->Vascular Enzymes Thiamine-Dependent Enzyme Modulation Pain->Enzymes Structure Molecular Structure & Interactions Cerebral->Structure Metabolic->Enzymes Inhibition Enzyme Inhibition (Oxythis compound) Enzymes->Inhibition

Diagram: this compound's clinical applications, pharmacological effects, and molecular mechanisms based on Russian clinical research. Solid arrows indicate direct relationships, while dashed arrows represent underlying mechanisms.

Conclusion

Russian clinical research has established this compound as a versatile therapeutic agent with demonstrated efficacy in managing peptic ulcer disease, cerebrovascular disorders, and potential neurological applications. The distinct pharmacological profile of this bromide salt, including its effects on pain perception, cerebral circulation, vascular tonicity, and metabolic processes, positions it as a valuable compound in the therapeutic arsenal. The extensive clinical experience documented in Russian medical literature, complemented by contemporary research methodologies, provides a robust foundation for further investigation and potential expansion of clinical applications.

References

HPLC determination of thiamine bromide in pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Thiamine Bromide

To begin, it is crucial to define the analyte. "this compound" can refer to different chemical forms. The table below clarifies the identities based on the search results.

Property Thiamine EP Impurity B (Bromide) [1] [2] Thiamine Hydrobromide [3]
Chemical Name 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium bromide, monohydrobromide
Molecular Formula C₁₁H₁₅N₄OS·Br C₁₂H₁₇N₄OS·Br·BrH
Molecular Weight 251.3 (Cation) + 79.9 (Br⁻) 331.23 g/mol (approx.)
CAS Number 7771-57-5 (free base) 4234-86-0
Synonyms 2'-Nor Thiamine; Desmethylthiamine This compound Hydrobromide
UNII - K971V37HSF
Key Difference The free base form of the thiazolium cation. The hydrobromide salt form of the molecule.

Proposed HPLC Method & System Suitability

The following table outlines a potential reversed-phase HPLC method. This is a suggested starting point and requires laboratory validation [4].

Parameter Proposed Conditions / Criteria
HPLC Mode Reversed-Phase (RP-HPLC)
Column C18, 150-250 mm x 4.6 mm, 3-5 µm (e.g., Zorbax Eclipse XDB-C18 [5])

| Mobile Phase | A: Phosphate buffer (e.g., 25 mM, pH ~3-5) B: Methanol or Acetonitrile | | Elution | Gradient: 5% B to 95% B over 20-30 minutes | | Column Temperature | 25-35°C [6] | | Flow Rate | 0.8 - 1.5 mL/min [6] | | Injection Volume | 5-20 µL | | Detection (UV) | 254 - 270 nm | | System Suitability | Criteria:

  • Theoretical Plates (N): > 2000
  • Tailing Factor (T): < 2.0
  • Relative Standard Deviation (RSD): < 2.0% for peak area and retention time of the standard |

Sample Preparation & Quantification

Step Procedure & Considerations

| Sample Preparation | 1. Crush & Homogenize: For solid dosage forms, crush and mix tablets to a fine, homogeneous powder. 2. Extract: Weigh an appropriate amount of powder and dissolve/extract in a suitable solvent (e.g., water, diluted mobile phase A). 3. Purify: Use techniques like filtration (0.45 µm or 0.22 µm membrane) or centrifugation to remove particulates and extend column life [4]. 4. Dilute: Dilute the sample to within the calibration curve range. | | Calibration & Quantification | 1. Standards: Prepare a series of standard solutions with known concentrations of high-purity this compound or its salt [1] [2]. 2. Calibration Curve: Inject standards and plot the peak area (or height) against concentration. 3. Quantification: Inject the prepared sample, measure the peak area, and calculate the concentration using the calibration curve [7]. |

Troubleshooting Common Issues

Issue Potential Causes Suggested Solutions

| Peak Tailing | - Active silanol sites on column

  • Incompatible mobile phase pH | - Use an end-capped C18 column [5]
  • Adjust mobile phase pH or add ion-pairing reagents | | Poor Resolution | - Incorrect mobile phase strength
  • Column degradation or contamination | - Optimize gradient program [6]
  • Flush and regenerate the column; use a guard column | | Retention Time Drift | - Mobile phase composition or pH change
  • Column temperature fluctuation | - Prepare fresh mobile phase consistently
  • Ensure column oven temperature is stable | | Noise or Drifting Baseline | - Contaminated mobile phase or column
  • Air bubbles in detector | - Use high-purity reagents; clean or replace column
  • Degas mobile phases; purge detector cell |

Workflow Visualization

The following diagrams, created with Graphviz, illustrate the key experimental and data analysis processes.

MethodWorkflow Start Start Method Development SamplePrep Sample Preparation: - Homogenize - Extract - Filter/Centrifuge Start->SamplePrep ColumnSelect Column & Mobile Phase Scouting SamplePrep->ColumnSelect InitialRun Initial Scouting Run ColumnSelect->InitialRun EvalSeparation Evaluate Separation InitialRun->EvalSeparation Optimize Optimize Conditions (Gradient, Temperature, Flow) EvalSeparation->Optimize Resolution < 1.5 Validate Validate Final Method EvalSeparation->Validate Resolution ≥ 1.5 Optimize->InitialRun Re-test End Robust HPLC Method Validate->End

DataAnalysis Inject Inject Prepared Sample Data HPLC Data Acquisition (Chromatogram) Inject->Data Identify Identify Analyte Peak via Retention Time Data->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify Concentration Using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Key Considerations for Method Development

  • Column Selection: The column is a critical factor. Automated column-switching systems can efficiently scout different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for this compound and its potential impurities [5] [4].
  • Systematic Optimization: Once initial conditions are set, use a systematic approach to optimize factors like gradient profile, temperature, and flow rate. Advanced approaches like Artificial Neural Network–Genetic Algorithm (ANN-GA) modeling can be highly effective for efficiently finding the optimal combination of parameters for separating complex mixtures [6].
  • Interpreting the Chromatogram: A well-separated peak for this compound should have a symmetrical shape (Gaussian) and a stable baseline [7]. The retention time is used for identification, and the peak area is used for quantification. Always compare against a certified reference standard.

References

Comprehensive Analytical Methods for Thiamine Bromide Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiamine Bromide Analysis

This compound, a salt form of vitamin B1, presents unique analytical challenges due to its ionic character, susceptibility to degradation, and frequent presence in complex matrices including pharmaceutical formulations and biological samples. The quantitative determination of this compound is essential for pharmaceutical quality control, clinical assessment of nutritional status, and research applications. Analytical methods for this compound have evolved significantly from early spectrophotometric approaches to sophisticated chromatographic and sensing techniques that offer enhanced specificity and sensitivity. Each method offers distinct advantages and limitations, making method selection dependent on the specific application requirements, available instrumentation, and matrix complexity. These methods leverage various properties of this compound including its cationic character, UV absorbance characteristics, and ability to be converted to fluorescent derivatives, enabling researchers to select the most appropriate methodology based on their specific analytical needs and available resources.

The historical development of thiamine analysis reveals a progression from basic spectrophotometric methods to increasingly sophisticated techniques that address the compound's analytical challenges. Early methods described in the 1960s employed differential spectrophotometry for this compound determination, focusing on percent content quantification with high accuracy [1]. As methodologies advanced, amperometric titration approaches were developed that utilized the halide salt of the preparation, offering improved specificity over earlier methods that were often laborious and insufficiently selective [2]. Modern techniques have expanded to include HPLC with various detection methods, Forster resonance energy transfer (FRET)-based sensing, and biologically-inspired recognition systems, each addressing specific limitations in selectivity, sensitivity, or applicability to complex matrices.

Analytical Challenges and Method Overview

This compound analysis presents several methodological challenges that influence technique selection and development. The compound's cationic nature and high water solubility complicate extraction and separation from complex matrices. Additionally, its UV absorbance at 242 nm exhibits a relatively low extinction coefficient and lacks specificity due to interference from other UV-absorbing compounds commonly found in biological and pharmaceutical samples [3]. These limitations have driven the development of alternative detection strategies, primarily focusing on derivatization approaches that enhance both sensitivity and selectivity. The need for accurate quantification across diverse sample types—from pharmaceutical preparations to clinical specimens and environmental samples—has further stimulated methodological innovation to address varying concentration ranges and matrix effects.

A diverse array of analytical techniques has been developed to address these challenges, each with distinct operational characteristics and applications. The following table summarizes the principal methods used for this compound quantification, highlighting their key features and optimal use cases:

Table: Overview of Analytical Methods for this compound Quantification

Method Detection Principle Key Features Optimal Use Cases
HPLC with Fluorescence Detection Thiochrome fluorescence after post-column derivatization High specificity and sensitivity Pharmaceutical quality control, complex matrices
FRET-based Sensing Energy transfer between CDs and AgNPs Minimal sample preparation, rapid analysis Rapid screening, supplement analysis
Spectrophotometric Methods UV absorbance or derivative formation Simple instrumentation, cost-effective High-concentration pharmaceutical formulations
Amperometric Titration Electrochemical detection of halide ion Specific to bromide salt form Pharmaceutical raw material testing
Microbiological Assays Microbial growth dependence High biological relevance Bioavailable thiamine in food products

The selection of an appropriate analytical method must consider multiple factors including required sensitivity, sample matrix complexity, available instrumentation, and throughput requirements. For instance, while HPLC methods offer exceptional separation capabilities and sensitivity, they require significant instrumentation and methodological development [4] [3]. In contrast, spectrophotometric approaches provide simplicity but may lack the specificity needed for complex matrices. Recent advances in nanomaterial-based sensing and biomolecule recognition systems offer promising alternatives that combine sensitivity with operational simplicity, potentially expanding applications to point-of-care testing and field-deployable analysis [5] [3].

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography has emerged as the reference methodology for this compound quantification in complex matrices due to its exceptional separation capabilities and versatility in detection options. The fundamental principle involves reverse-phase separation using C18 columns with ion-pairing agents to address the cationic nature of this compound, which would otherwise exhibit poor retention. The most sensitive approaches employ fluorescence detection following post-column derivatization, where thiamine is oxidized to highly fluorescent thiochrome, providing significantly enhanced specificity and sensitivity compared to UV detection alone [3]. This approach effectively separates thiamine from interfering compounds in complex matrices, enabling accurate quantification even in challenging sample types such as biological fluids, multivitamin preparations, and food products.

Table: HPLC Operational Parameters for this compound Quantification

Parameter Configuration 1 Configuration 2 Configuration 3
Column Type C18 ODS (250 × 4.60 mm, 5µm) [4] Atlantis T3 C18 (150 mm × 4.6 mm, 5µm) [6] Polymeric poly(divinyl)benzene [3]
Mobile Phase Methanol-water with ion-pair reagent [4] PIC solution-methanol-acetic acid (700:300:4, v/v/v) [6] Variable methanol/aqueous buffers
Detection Method Fluorescence (post-column derivatization) [4] UV detection at 275 nm [6] Fluorescence (λex 360 nm/λem 450 nm) [3]
Linear Range 200-1000 ppb [4] Not specified Not specified
Key Applications Seaweed analysis [4] Multicomponent tablets [6] Biological samples [3]

A detailed protocol for HPLC analysis with fluorescence detection begins with sample preparation involving acid hydrolysis typically using 0.1N HCl at 80°C for 30 minutes, followed by enzymatic treatment with takadiastase (10% in 2.5M sodium acetate) at 37°C overnight to convert phosphorylated esters to free thiamine [4]. The chromatographic separation employs a C18 column with a mobile phase consisting of methanol-water mixtures containing ion-pairing agents such as 1-hexanesulfonate sodium salt. For detection, an online derivatization system introduces an alkaline potassium ferricyanide solution (0.001M in 0.375M NaOH) to oxidize thiamine to thiochrome, which is then detected fluorometrically at excitation/emission wavelengths of 360/450 nm [4] [3]. This method achieves excellent accuracy with recovery rates of approximately 99% for thiamine and high precision with relative standard deviations typically below 2% [4].

The application of HPLC to pharmaceutical analysis demonstrates its versatility for multicomponent formulations. For simultaneous determination of thiamine with other active pharmaceutical ingredients such as metamizole and pyridoxine in tablet formulations, isocratic elution with a mobile phase consisting of PIC solution-methanol-acetic acid (700:300:4, v/v/v) with UV detection at 275 nm has been successfully employed [6]. This approach highlights HPLC's capacity for efficient separation of thiamine from other formulation components, providing accurate quantification without interference. The validation of such methods demonstrates excellent linearity (r>0.999), precision, and accuracy, meeting regulatory requirements for pharmaceutical quality control [6].

HPLC Workflow Visualization

hplc_workflow sample_prep Sample Preparation Acid hydrolysis + enzymatic treatment filtration Filtration 0.22 µm syringe filter sample_prep->filtration Cool & adjust volume hplc_injection HPLC Injection filtration->hplc_injection Transfer to vial separation Chromatographic Separation C18 column, ion-pair mobile phase hplc_injection->separation Mobile phase elution derivatization Post-column Derivatization Alkaline K₃Fe(CN)₆ oxidation separation->derivatization Separated thiamine detection Fluorescence Detection λex 360 nm / λem 450 nm derivatization->detection Thiochrome formation data_analysis Data Analysis Quantification via calibration curve detection->data_analysis Fluorescence signal

Modern Sensing Approaches

FRET-Based Detection Systems

Förster resonance energy transfer (FRET) systems represent a innovative approach for thiamine detection that offers advantages in simplicity, rapid analysis, and minimal sample preparation compared to traditional chromatographic methods. These systems utilize carbon dots (CDs) as energy donors and citrate-stabilized silver nanoparticles (AgNPs) as energy acceptors, creating a highly sensitive nanoparticle-based sensing platform [5]. The fundamental mechanism involves efficient energy transfer from excited CDs to AgNPs when in close proximity (typically <10 nm), resulting in significant quenching of CD photoluminescence. When thiamine is introduced, it impairs the FRET process by interacting with the nanoparticle system, thereby restoring CD emission in a concentration-dependent manner that enables quantitative thiamine determination [5]. This approach leverages the exceptional physicochemical properties of nanomaterials, including high surface-to-volume ratios, tunable optical characteristics, and enhanced quenching capabilities, to achieve sensitive and selective detection.

The development of an optimized FRET sensing platform requires careful nanoparticle synthesis and system characterization. AgNPs are synthesized via microwave-assisted aqueous synthesis using silver nitrate and sodium citrate tribasic dihydrate, with optimal conditions identified as 12.5 min microwave reaction time at 100°C, Ag molar ratio of 0.72, and pH 8.28 through central composite orthogonal design [5]. Simultaneously, CDs are prepared by thermal decomposition of citric acid and ethylenediamine at 260°C for 5 hours, followed by dialysis purification [5]. The completed FRET system exhibits excellent analytical performance for thiamine detection in multivitamin supplements, with a determination coefficient (R²) of 0.952 and relative error of prediction of 11%. This system demonstrates particular utility for rapid screening applications where traditional chromatographic methods may be too time-consuming or resource-intensive.

Advanced Detection Strategies

Beyond FRET approaches, several innovative methodologies have been developed to address specific analytical challenges in this compound quantification. Chemometric analysis of photoluminescence kinetic data and excitation-emission matrices using unfolded partial least-squares (U-PLS) with residual bilinearization (RBL) provides the second-order advantage, enabling accurate thiamine quantification even in the presence of uncalibrated interferents [5]. This approach is particularly valuable for multivitamin supplement analysis where multiple compounds with similar spectral characteristics may coexist. Additionally, biological recognition elements such as periplasmic binding proteins expressed in E. coli have been employed in formats analogous to immunomagnetic separation, where protein-conjugated magnetic beads selectively bind thiamine for subsequent detection [3]. These systems leverage the inherent specificity of biological recognition while maintaining compatibility with sensitive detection methodologies.

The application of electrochemical techniques for this compound quantification includes amperometric titration methods that specifically detect the bromide counterion [2]. This approach offers advantage for pharmaceutical quality control of the bromide salt form, providing specificity based on halide detection rather than the thiamine moiety itself. While less commonly employed than spectroscopic methods, electrochemical techniques provide complementary selectivity and can be implemented with relatively simple instrumentation. Another historically significant method includes differential spectrophotometric determination, which was developed to determine percent content with high accuracy [1]. Though many of these specialized methods have been largely superseded by chromatographic techniques, they remain relevant for specific applications where their particular selectivity or simplicity provides analytical advantages.

Traditional and Specialized Assays

Thiochrome-Based Fluorometric Methods

The thiochrome fluorescence method represents a foundational approach for thiamine quantification that continues to be widely employed, particularly in standardized analytical protocols. This method leverages the chemical conversion of thiamine to highly fluorescent thiochrome through oxidation under alkaline conditions, typically using potassium ferricyanide as the oxidizing agent [3]. The fundamental chemical transformation involves the formation of thiochrome, which exhibits intense blue fluorescence with characteristic excitation and emission maxima at 360 nm and 450 nm, respectively, providing significantly enhanced sensitivity and specificity compared to direct UV detection [3]. This method has been extensively optimized and validated for various matrices, with demonstrated linearity from 10 to 3000 nmol/L in whole blood analysis, within-run and between-run coefficients of variation of 3.6% and 7.4% respectively, and analytical recoveries ranging from 93-109% [7].

A detailed protocol for thiochrome-based thiamine determination begins with sample hydrolysis and dephosphorylation steps to convert all thiamine forms to the free vitamin. Acid phosphatase from potato has been shown superior to either α-amylase or acid phosphatase from wheat germ as a dephosphorylating agent [7]. The critical oxidation reaction is performed using alkaline potassium ferricyanide, with precise timing of cyanogen bromide exposure identified as crucial for reproducible results [7]. Sample pretreatment through pre-assay freezing has been demonstrated to increase yield by 41% (±29% SD), while stability studies indicate samples remain stable for two days at room temperature, seven days refrigerated, and up to two years when frozen [7]. This well-characterized stability profile facilitates practical implementation in analytical laboratories with varying sample processing schedules.

Practical Considerations and Interferences

The implementation of thiochrome-based methods requires careful attention to potential analytical interferents that may compromise accuracy. Previously unreported interference has been observed with penicillin derivatives, as well as several commonly used diuretic and antiepileptic medications [7]. These findings highlight the importance of method validation for specific sample matrices, particularly in clinical analysis where medication use may be prevalent. The thiochrome method has demonstrated suitability for population screening applications, with throughput capabilities of approximately 200 samples weekly at a cost of approximately $0.20 per sample [7], making it economically viable for large-scale nutritional assessment programs.

Table: Comparison of Detection Techniques for this compound

Parameter Thiochrome Fluorescence FRET Sensing UV Detection Amperometric Titration
Sensitivity High (nM range) [7] Moderate [5] Low (µM range) [3] Moderate [2]
Selectivity Moderate [3] High with chemometrics [5] Low [3] High (bromide-specific) [2]
Sample Throughput Moderate (200 samples/week) [7] High High Low
Cost per Sample Low (~$0.20) [7] Moderate Low Moderate
Key Limitations Interference from medications [7] Method development complexity Matrix interference Limited to bromide salt form [2]

Microbiological assays provide an alternative approach that measures biologically available thiamine using microorganisms that require thiamine for growth, such as Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, or Phycomyces blakesleeanus [3]. These methods offer exceptional sensitivity with low limits of detection but require multiple days to yield results and may respond to thiamine precursors and fragments in addition to intact thiamine. Another specialized approach is the erythrocyte transketolase activity (ETKA) assay, which measures the functional status of thiamine in clinical samples by comparing transketolase enzyme activity before and after the addition of exogenous thiamine pyrophosphate [3]. This functional assessment provides clinically relevant information about thiamine status beyond mere concentration measurements, particularly for detecting marginal deficiency states.

Method Selection and Conclusion

Strategic Method Selection

The selection of an appropriate analytical method for this compound quantification requires careful consideration of multiple factors, including required sensitivity, sample matrix complexity, available instrumentation, and analytical throughput requirements. For pharmaceutical quality control applications involving multicomponent formulations, HPLC with UV or fluorescence detection provides robust, reproducible results with minimal interference [6]. For biological matrices with complex interferents, the enhanced specificity of HPLC with post-column derivatization and fluorescence detection is preferable despite requiring more extensive sample preparation [3]. When maximum sensitivity is required, particularly for trace analysis in environmental or biological samples, FRET-based methods with chemometric analysis [5] or sophisticated microbiological assays [3] may be necessary despite their greater methodological complexity.

Emerging methodologies continue to address limitations of traditional approaches, particularly regarding analysis time, cost, and technical requirements. FRET-based sensing systems represent a promising direction, offering minimal sample preparation, rapid analysis, and compatibility with high-throughput screening applications [5]. The integration of chemometric analysis with advanced optical sensing provides the second-order advantage, enabling accurate quantification even with uncalibrated interferents [5]. Similarly, the development of biological recognition systems using engineered binding proteins offers potentially transformative approaches for point-of-care testing and resource-limited settings [3]. These innovations continue to expand the applications and accessibility of accurate this compound quantification across diverse fields including pharmaceutical sciences, clinical diagnostics, and nutritional epidemiology.

Method Implementation Framework

References

Comprehensive Application Notes and Protocols: Chromatographic Analysis of Thiamine Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiamine Bromide Analysis

Thiamine (vitamin B₁) is an essential water-soluble vitamin that plays a critical role in carbohydrate metabolism and neurological function. In pharmaceutical formulations, thiamine is often stabilized as its bromide salt to enhance shelf-life and bioavailability. The chromatographic analysis of this compound presents unique challenges due to its high polarity, water solubility, and sensitivity to various environmental factors including pH, temperature, and light. These application notes provide detailed protocols for the accurate quantification of this compound in pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC) with both UV and fluorescence detection.

The analytical methods described herein have been optimized for precision, accuracy, and sensitivity to meet regulatory requirements for pharmaceutical quality control. Thiamine's inherent properties necessitate specific analytical considerations: its cationic character requires ion-pair chromatography for adequate retention, its limited UV absorbance at 242-245 nm benefits from alternative detection strategies, and its susceptibility to degradation mandates stability-indicating methods. This document comprehensively addresses these challenges through robust methodologies validated according to International Conference on Harmonization (ICH) guidelines.

Analytical Principles

Chemical Properties of this compound

This compound consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with the bromide salt form enhancing the compound's stability and solubility. The molecule possesses a quaternary ammonium group that confers permanent positive charge across the entire pH range used in reversed-phase chromatography. This characteristic significantly impacts its chromatographic behavior, typically resulting in poor retention on conventional C18 stationary phases without the use of ion-pairing reagents. The molecular structure features aromatic systems that provide UV absorption maxima at 242-245 nm and 268 nm, though with relatively low molar extinction coefficients that can limit detection sensitivity.

Thiamine undergoes pH-dependent degradation, with maximum stability observed in acidic conditions (pH 2-4) and significant degradation occurring under alkaline conditions. When oxidized in alkaline solution, thiamine is converted to highly fluorescent thiochrome, which provides the basis for highly sensitive fluorescence detection methods. This transformation represents a key strategy for improving detection limits when analyzing thiamine in complex matrices or at low concentrations. The phosphate esters of thiamine (mono-, di-, and triphosphate) exhibit varying polarities but share the same core chromophore, enabling simultaneous detection after chromatographic separation.

Chromatographic Separation Mechanisms

The analysis of this compound primarily employs reversed-phase ion-pair chromatography to address the challenge of retaining this highly polar cation on conventional hydrophobic stationary phases. In this mechanism, alkyl sulfonate reagents such as sodium hexanesulfonate or sodium heptanesulfonate are added to the mobile phase, where they form ion pairs with the positively charged quaternary ammonium group of thiamine. These ion pairs exhibit significantly increased hydrophobicity compared to the free thiamine cation, resulting in enhanced retention on C18 columns and improved peak shape.

The separation efficiency in thiamine analysis is influenced by several critical factors:

  • Ion-pair reagent chain length: Longer alkyl chains (e.g., heptanesulfonate vs. hexanesulfonate) increase retention but may prolong analysis time
  • Mobile phase pH: Acidic conditions (pH 2.5-4.0) protonate residual silanols on the stationary phase and maintain consistent ionization state
  • Organic modifier content: Methanol or acetonitrile percentages control elution strength and separation selectivity
  • Column temperature: Elevated temperatures (30-40°C) improve mass transfer and peak efficiency

The hydrophobic sub-structures of thiamine, particularly the pyrimidine and thiazole rings, provide some inherent retention on reversed-phase columns, but this is insufficient for adequate separation without ion-pairing agents. The optimal chromatographic conditions balance sufficient retention for resolution from matrix components with reasonable analysis time through careful adjustment of these parameters.

HPLC-UV Analysis Protocol

Materials and Equipment

The HPLC-UV method for this compound analysis requires specific reagents, reference standards, and instrumentation to ensure accurate and reproducible results. The following materials are essential: Thiamine hydrochloride or bromide reference standard of known purity (preferably USP or EP grade), HPLC-grade water (18.2 MΩ·cm resistivity), HPLC-grade methanol, ion-pairing reagents (sodium-1-hexanesulfonate or sodium heptanesulfonate), glacial acetic acid, triethylamine or diethylamine for pH adjustment, and trichloroacetic acid for sample preparation. For pharmaceutical formulations, additional excipients may be present but should not interfere with the analysis when using the specified chromatographic conditions.

The required equipment includes: HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis detector capable of dual-wavelength monitoring; chromatographic data system for data acquisition and processing; Waters Xterra MS C18 column (4.6 × 150 mm, 5 μm) or equivalent C18 column stable in low pH mobile phases; guard column with similar chemistry to the analytical column; pH meter with accuracy of ±0.01 units; ultrasonic bath for mobile phase degassing; vacuum filtration apparatus with 0.45 μm nylon or PVDF membranes; and analytical balance with 0.1 mg sensitivity. The method has been optimized for isocratic elution to provide robust operation and minimal system configuration requirements [1].

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible retention times and consistent chromatographic performance. The mobile phase consists of two components: Mobile Phase A (buffer solution) and Mobile Phase B (methanol). To prepare 1 liter of Mobile Phase A, accurately weigh 1.52 g of sodium-1-hexanesulfonate (8.0 mM final concentration) and transfer to a 1-liter volumetric flask. Add approximately 800 mL of HPLC-grade water and mix until completely dissolved. Add 7.5 mL of glacial acetic acid and 100 mL of HPLC-grade methanol, then mix thoroughly. Adjust the pH to 3.0 using diethylamine (approximately 1.5-2.0 mL required) with constant stirring. Dilute to volume with HPLC-grade water and mix thoroughly. Filter the solution through a 0.45 μm membrane under vacuum and degas by sonication for 10 minutes before use.

The final mobile phase for the isocratic method is prepared by mixing Mobile Phase A and Mobile Phase B in the ratio of 80:20 (v/v). The inclusion of a small percentage of methanol (approximately 5% of the final concentration) in the aqueous component helps prevent precipitation of the ion-pair reagent and improves peak shape. The prepared mobile phase should be used within 48 hours when stored at room temperature, as microbial growth or pH changes may affect chromatographic performance. For systems with low-pressure mixing, the two components can be combined in the specified ratio directly by the instrument, provided both are properly filtered and degassed [2] [1].

Sample Preparation

Accurate sample preparation is essential for reliable this compound quantification in pharmaceutical formulations. For solid dosage forms (tablets, capsules), finely powder and homogenize not less than 20 units. Accurately weigh a portion of the powder equivalent to approximately 50 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of 0.1M hydrochloric acid, sonicate for 15 minutes with occasional shaking, then dilute to volume with the same acid solution. Filter through a 0.45 μm syringe filter, discarding the first 5 mL of filtrate.

For liquid formulations (injections, syrups), accurately measure a volume equivalent to 50 mg of this compound and transfer to a 100 mL volumetric flask. Dilute to volume with 0.1M hydrochloric acid and mix thoroughly. If the sample contains interfering excipients or exhibits matrix effects, employ a cleanup procedure using solid-phase extraction with a mixed-mode cation exchange cartridge. For complex matrices requiring enzymatic digestion, add 500 mg of takadiastase enzyme (11.90 mg/mL concentration) after pH adjustment to 4.5 with 2M sodium acetate and incubate in a water bath for 3 hours at 50°C to hydrolyze phosphate esters [1]. Protect all solutions from light throughout the preparation procedure to prevent photodegradation.

Chromatographic Conditions and System Suitability

The chromatographic separation is performed under isocratic conditions with careful control of operating parameters to ensure system suitability. The specific conditions are: mobile phase consisting of buffer-methanol (80:20, v/v) as described in Section 3.2; flow rate of 1.0 mL/min; column temperature maintained at 30°C; injection volume of 100 μL; detection wavelengths of 245 nm for thiamine with a switch to 268 nm if riboflavin is also being analyzed; and run time of 12 minutes. The this compound peak typically elutes at approximately 5.5-6.5 minutes under these conditions, though exact retention times may vary based on column age and mobile phase batch.

Prior to sample analysis, system suitability must be verified using a standard solution containing this compound at the target concentration (typically 50 μg/mL). The system is considered suitable when the following criteria are met: retention factor (k) for this compound between 2.0 and 5.0; theoretical plate count (N) not less than 5000 per column; tailing factor (T) not more than 1.5; and relative standard deviation of peak areas for six replicate injections not more than 2.0%. The method's specificity should be confirmed by demonstrating baseline separation from any known degradation products or formulation excipients, with resolution not less than 1.5 between this compound and the closest eluting peak [1].

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

Parameter Specification Acceptance Criteria
Column Waters Xterra MS C18 (4.6 × 150 mm, 5 μm) -
Mobile Phase Buffer:MeOH (80:20, v/v) -
Buffer Composition 8.0 mM sodium hexanesulfonate, pH 3.0 with diethylamine -
Flow Rate 1.0 mL/min ±0.1 mL/min
Column Temperature 30°C ±2°C
Injection Volume 100 μL ±5%
Detection Wavelength 245 nm -
Retention Time 5.5-6.5 minutes RSD ≤ 2%
Theoretical Plates >5000 -
Tailing Factor <1.5 -

HPLC with Fluorescence Detection Protocol

Thiochrome Derivatization Procedure

The conversion of thiamine to its highly fluorescent oxidation product, thiochrome, provides significantly enhanced sensitivity and selectivity compared to UV detection. The derivatization process involves the alkaline oxidation of thiamine, which can be performed either as a pre-column or post-column reaction. For pre-column derivatization, transfer 5.0 mL of the extracted sample solution to a 15 mL centrifuge tube protected from light. Add 1.0 mL of alkaline potassium ferricyanide reagent (prepared by dissolving 100 mg of potassium ferricyanide in 100 mL of 15% sodium hydroxide solution) and mix thoroughly. Allow the reaction to proceed for exactly 2 minutes, then quench by adding 1.0 mL of 10% hydrochloric acid. Alternatively, cyanogen bromide can be used as the oxidizing agent, though it requires additional safety precautions due to its high toxicity [3] [4].

For post-column derivatization, the oxidation is performed after chromatographic separation but before detection, using a reaction coil installed between the column outlet and the fluorescence detector. This approach offers advantages of automation and reduced sample manipulation. Prepare the derivatization reagent as a 0.1% (w/v) solution of potassium ferricyanide in 1.5M sodium hydroxide. Using a second HPLC pump, deliver this reagent at a flow rate of 0.3 mL/min to mix with the column effluent via a T-connector. Pass the combined stream through a knitted reaction coil (maintained at 40°C) with a volume of 1.0 mL to allow complete derivatization before detection. The post-column method provides superior reproducibility with RSD values typically below 1.5% and is particularly suitable for high-throughput applications [3].

Chromatographic Conditions for Thiochrome Separation

The separation of thiochrome derivatives requires specific chromatographic conditions to maintain the stability of the fluorescent products and achieve optimal resolution. Use a reversed-phase column with enhanced stability at alkaline pH, such as a polymeric poly(divinylbenzene) stationary phase, which better withstands the high pH needed to maintain thiochrome fluorescence compared to silica-based columns. If using conventional silica-based C18 columns, employ a neutral to slightly acidic mobile phase (pH 6.0-7.0) with post-column alkalization to preserve column lifetime. The mobile phase consists of 50 mM sodium phosphate buffer (pH 6.5) and acetonitrile in a ratio of 85:15 (v/v), delivered isocratically at a flow rate of 1.2 mL/min [4].

Maintain the column temperature at 35°C and use an injection volume of 50 μL. For fluorescence detection, set the excitation wavelength to 365 nm and the emission wavelength to 435 nm. Under these conditions, thiochrome (from thiamine) typically elutes at 6.5-7.5 minutes. When analyzing phosphate esters of thiamine (mono-, di-, and triphosphate), a gradient elution may be necessary to resolve all compounds within a reasonable time. In such cases, start with 100% of the phosphate buffer-acetonitrile mixture (95:5) and gradually increase the organic modifier to 20% over 15 minutes. This approach successfully separates all four thiamine compounds within 15 minutes with baseline resolution, enabling comprehensive analysis of thiamine and its metabolites in biological matrices [3] [5].

Table 2: Analytical Performance Characteristics of this compound Methods

Performance Parameter HPLC-UV Method HPLC-Fluorescence Method
Linear Range 0.1-100 μg/mL 0.001-10 μg/mL
Limit of Detection 0.5 ng/injection 0.02 ng/injection
Limit of Quantification 1.5 ng/injection 0.05 ng/injection
Precision (RSD) ≤2.0% ≤1.5%
Accuracy (% Recovery) 97-98% 99-101%
System Suitability Resolution >1.5 Resolution >2.0
Analysis Time 12 minutes 15 minutes

Method Validation Protocol

Validation Parameters and Acceptance Criteria

The chromatographic methods for this compound analysis must be thoroughly validated to demonstrate suitability for intended applications in pharmaceutical quality control. The validation protocol includes assessment of the following parameters with specified acceptance criteria: Specificity - The method should demonstrate baseline separation of this compound from all potential impurities and degradation products with resolution not less than 1.5. Forced degradation studies should show no interference with the principal peak. Linearity - The method should exhibit a linear response over the concentration range of 50-150% of the target concentration, with a correlation coefficient (r) not less than 0.999 and y-intercept not significantly different from zero [6].

Accuracy - Determined by recovery studies using spiked samples at three concentration levels (80%, 100%, 120% of target), with mean recovery between 98-102% and RSD not more than 2.0%. Precision - Both repeatability (intra-day precision, n=6) and intermediate precision (inter-day precision, different analysts/instruments, n=6) should demonstrate RSD not more than 2.0%. Detection and Quantitation Limits - Typically determined using signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD should be ≤0.5 ng/injection and LOQ ≤1.5 ng/injection for UV detection, with significantly lower values for fluorescence detection. Robustness - Deliberate, small variations in method parameters (mobile phase pH ±0.2 units, organic content ±2%, temperature ±5°C, flow rate ±0.1 mL/min) should not significantly affect chromatographic performance [1] [6].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the chromatographic method. Expose this compound standard and sample solutions to various stress conditions to generate degradation products, then demonstrate separation of these degradation products from the main peak. The specific stress conditions include: Acidic hydrolysis - Treat with 0.1M HCl at 60°C for 4 hours; Basic hydrolysis - Treat with 0.1M NaOH at room temperature for 2 hours; Oxidative degradation - Treat with 3% H₂O₂ at room temperature for 6 hours; Thermal degradation - Expose solid powder to 60°C for 30 days; and Photodegradation - Expose solution to UV light (254 nm) for 24 hours [7].

After each stress treatment, analyze the samples and compare the chromatograms with untreated controls. This compound is particularly susceptible to basic hydrolysis and thermal degradation, which typically result in 10-20% degradation under the specified conditions. The method should be able to resolve the principal degradation products, which may include thiazole and pyrimidine derivatives resulting from cleavage of the methylene bridge. The peak purity of this compound in stressed samples should be confirmed using photodiode array detection (purity angle less than purity threshold) to demonstrate the absence of co-eluting degradation products. These studies provide critical evidence that the method can accurately quantify this compound in the presence of its degradation products, fulfilling regulatory requirements for stability-indicating methods [7].

Stability-Indicating Analysis and Forced Degradation

This compound's susceptibility to various degradation pathways necessitates comprehensive stability assessment as part of method development and validation. The forced degradation studies provide critical information about the molecule's intrinsic stability and help establish appropriate handling, storage, and formulation conditions. Under alkaline conditions (0.1M NaOH, room temperature, 2 hours), this compound undergoes hydrolytic degradation with approximately 10-15% decomposition, primarily resulting in the cleavage of the methylene bridge and formation of characteristic degradation products including 4-methyl-5-(2-hydroxyethyl)thiazole and 2-methyl-5-aminomethylpyrimidine. These degradation products exhibit different retention times and should be baseline resolved from the main peak in a stability-indicating method [7].

Thermal stress studies reveal that this compound in solution undergoes significant degradation when stored at elevated temperatures. After 30 days at 60°C, the main peak area decreases by approximately 16% with the appearance of multiple degradation peaks in the chromatogram. The solution typically develops a yellow coloration that intensifies with time, indicating progressive degradation. Photodegradation studies demonstrate that this compound is highly photosensitive, with degradation rates increasing significantly when exposed to light, particularly in the UV spectrum. To prevent photodegradation during analysis, all sample preparations should be performed under yellow or red light and solutions should be stored in amber glassware. The chromatographic method must successfully resolve all these degradation products from the intact this compound peak, demonstrating its suitability for stability studies and shelf-life determination [7].

Table 3: Forced Degradation Results for this compound

Stress Condition Parameters Degradation Major Degradation Products
Acid Hydrolysis 0.1M HCl, 60°C, 4h 5-8% 2-3 minor peaks (retention times 3.2, 7.8 min)
Base Hydrolysis 0.1M NaOH, RT, 2h 10-15% 2 major peaks (retention times 2.8, 4.5 min)
Oxidative Degradation 3% H₂O₂, RT, 6h 8-12% Multiple minor peaks (2.5-8.5 min)
Thermal Degradation 60°C, 30 days 15-20% 3-4 peaks throughout chromatogram
Photodegradation UV 254 nm, 24h 10-18% 2 major, several minor peaks

Troubleshooting and Method Optimization

Common Issues and Solutions

Several common chromatographic issues may arise during this compound analysis, with specific troubleshooting strategies for each:

  • Poor peak shape (tailing or fronting): This frequently results from secondary interactions between the basic thiamine molecule and residual acidic silanols on the stationary phase. Solutions include: increasing the ion-pair reagent concentration (up to 10 mM); lowering the mobile phase pH to 2.5-3.0 to suppress silanol ionization; adding triethylamine (0.1-0.5%) as a silanol blocker; or using a specially engineered column with enhanced endcapping for basic compounds. Additionally, ensuring adequate column temperature (30-40°C) improves mass transfer and peak symmetry.

  • Retention time drift: Progressive changes in retention time often indicate insufficient mobile phase equilibrium or variation in ion-pair reagent concentration. Ensure thorough equilibration with at least 10-15 column volumes of mobile phase before analysis. Prepare mobile phase in large batches sufficient for complete analysis series to maintain consistency. If drift persists, check for evaporation of organic modifier in the mobile phase reservoir and use tightly sealed containers. Monitor the mobile phase pH carefully, as small variations significantly impact retention of ionizable compounds.

  • Reduced sensitivity: For UV detection, low sensitivity may result from suboptimal wavelength selection or detector settings. Verify the detection wavelength at 245 nm or 268 nm using a thiamine standard and adjust if necessary. For fluorescence detection, ensure the derivatization reaction efficiency by freshly preparing oxidizing reagents and verifying reaction coil performance. In both cases, check for injection volume accuracy and sample degradation during storage. For the latter, prepare fresh standards and protect all solutions from light [1] [4].

Method Optimization Strategies

Systematic optimization of chromatographic conditions may be necessary to address specific analytical challenges or improve method performance:

  • Enhancing sensitivity: For trace analysis, employ fluorescence detection with post-column derivatization, which typically provides 10-50-fold lower detection limits compared to UV detection. Alternatively, for UV detection, consider increasing injection volume (up to 200 μL if system pressure allows) or using on-column concentration techniques. Ensure the mobile phase composition provides adequate retention (k > 2) to avoid interference from the solvent front.

  • Improving resolution: For separation of thiamine from complex matrices or multiple metabolites, optimize the ion-pair reagent chain length and concentration. A mixture of sodium hexanesulfonate and sodium heptanesulfonate often provides superior selectivity compared to single reagents. Adjust the organic modifier percentage in small increments (1-2%) to fine-tune separation. For challenging separations, consider a shallow gradient elution rather than isocratic conditions to achieve resolution of all components within reasonable analysis time.

  • Reducing analysis time: For high-throughput applications, employ a shorter column (50-100 mm length) with smaller particle size (3.5 μm) while maintaining sufficient plate count. Increase the flow rate up to 1.5-2.0 mL/min if system pressure limits allow, though this may reduce column lifetime. Optimize the organic modifier percentage to elute thiamine with adequate retention (k > 1.5) but minimal excess time [8].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis:

ThiamineAnalysisWorkflow Start Start Analysis MPPrep Mobile Phase Preparation (Sodium hexanesulfonate buffer, pH 3.0 Methanol 20%) Start->MPPrep SamplePrep Sample Preparation (Homogenization, Acid extraction, Enzymatic digestion, Filtration) MPPrep->SamplePrep HPLC HPLC Analysis (C18 column, 30°C 1.0 mL/min flow rate) SamplePrep->HPLC Derivatization Derivatization (Fluorescence Method Only) (Alkaline potassium ferricyanide Pre-column or Post-column) HPLC->Derivatization Fluorescence Method DetectionUV UV Detection (245 nm wavelength) HPLC->DetectionUV UV Method DetectionFL Fluorescence Detection (Ex: 365 nm, Em: 435 nm) Derivatization->DetectionFL DataAnalysis Data Analysis (System suitability check Quantification, Reporting) DetectionUV->DataAnalysis DetectionFL->DataAnalysis End End Analysis DataAnalysis->End

Conclusion

The chromatographic methods detailed in these application notes provide robust, reliable, and reproducible approaches for the analysis of this compound in pharmaceutical formulations. The HPLC-UV method offers a practical balance of sensitivity and simplicity for routine quality control applications, while the HPLC-fluorescence method delivers superior sensitivity and selectivity for stability studies and low-concentration formulations. Proper attention to sample preparation, mobile phase optimization, and system suitability ensures accurate quantification and compliance with regulatory requirements.

The stability-indicating capability of these methods has been demonstrated through forced degradation studies, confirming their suitability for monitoring this compound stability throughout the product lifecycle. The troubleshooting guidance provided enables analysts to address common methodological challenges and maintain optimal chromatographic performance. By implementing these protocols with appropriate validation for specific applications, researchers and quality control professionals can ensure the accurate, precise, and reliable analysis of this compound in various pharmaceutical formulations.

References

Comprehensive Application Notes and Protocols for Thiamine Bromide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiamine Bromide Analysis

This compound, a salt form of vitamin B1, presents unique analytical challenges due to its ionic nature, instability under alkaline conditions, and the need to distinguish it from various phosphate esters and degradation products in complex matrices. Analytical techniques must address these challenges through appropriate sample preparation, matrix-specific handling, and selective detection methods. This compound is structurally characterized by a pyrimidine ring connected via a methylene bridge to a thiazole ring, with a bromide counterion contributing to its properties as a pharmaceutical compound and reference standard. The analysis of this compound is essential in pharmaceutical quality control, stability testing, and metabolic studies, requiring methods that can achieve specificity, sensitivity, and accuracy at relevant concentration ranges from nanomolar to micromolar levels [1] [2].

The fundamental challenge in this compound analysis stems from its chemical instability at neutral to alkaline pH, where the thiazole ring opens to form the thiol form, potentially leading to underestimation of content if not properly controlled. Additionally, in biological matrices, thiamine exists primarily as phosphorylated esters (TMP, TDP, TTP) that require conversion to the parent compound for accurate quantification of total thiamine content. This protocol compilation addresses these challenges through optimized sample preparation strategies and multiple analytical endpoints to serve diverse application needs in pharmaceutical development and quality control [2].

Critical Chemical Properties and Stability Considerations

Understanding this compound's chemical properties is fundamental to developing robust analytical methods. This compound consists of a 4-aminopyrimidine ring and a thiazolium ring connected by a methylene bridge, with the bromide serving as the counterion to the positively charged nitrogen in the thiazole ring. The compound is highly water-soluble but exhibits reduced solubility in alcohols and negligible solubility in non-polar organic solvents, dictating extraction approach selection. This compound is commercially available as a solid salt with molecular formula C₁₂H₁₇BrN₄OS and molecular weight 345.25 g/mol (cation 265.34 g/mol + bromide 79.9 g/mol) [1] [2].

The pH-dependent stability of this compound represents the most critical factor in sample preparation. The compound is stable under acidic conditions (pH <7) but undergoes rapid degradation in alkaline environments through opening of the thiazole ring to yield the thiol form. This degradation pathway accelerates at elevated temperatures, necessitating strict pH control throughout analysis. The pKa values of thiamine are approximately 4.8 for the pyrimidine N1 nitrogen and 9.2 for the thiol form, creating multiple charged species across the pH spectrum that influence separation and detection characteristics. Heat exposure during extraction must be carefully controlled, as strongly acidic conditions at elevated temperatures can promote formation of oxythiamine, which does not form the characteristic fluorescent oxidation product and may lead to underestimation of thiamine content [2].

Table 1: Key Chemical Properties of this compound

Property Specification Analytical Implications
Molecular Formula C₁₂H₁₇BrN₄OS Mass spectrometry identification
Molecular Weight 345.25 g/mol Quantitation and calibration
Solubility Highly water soluble, limited alcohol solubility, insoluble in non-polar organics Extraction solvent selection
Stability Stable in acid (pH <7), degrades in alkali Sample preservation requirements
pKa Values pKa₁ ≈ 4.8 (pyrimidine), pKa₂ ≈ 9.2 (thiol) Separation optimization
UV Absorption Maximum at 275 nm (varies with pH) HPLC detection wavelength selection
Fluorescence Requires oxidation to thiochrome (Ex: 375 nm, Em: 430-450 nm) Derivatization for sensitive detection

Sample Preparation Strategies

General Sample Preparation Workflow

The sample preparation workflow for this compound analysis varies significantly based on matrix complexity but follows consistent principles focused on analyte stabilization, complete extraction, and matrix simplification. All samples should be collected and immediately stabilized in acidic conditions (pH 4-5) to prevent alkaline degradation. For solid matrices, mechanical homogenization in cold acidic solution is essential to ensure sample uniformity and release intracellular thiamine. The selection of acid for protein precipitation must balance effectiveness against potential analytical interference, with trichloroacetic acid (TCA) and perchloric acid being most common despite their different advantages and limitations [2].

A critical consideration in sample preparation is the potential for non-specific adsorption of this compound to container surfaces and precipitated proteins. This can be minimized through the use of silanized glassware and ensuring complete protein precipitation and removal. For samples containing phosphorylated thiamine esters, enzymatic dephosphorylation using acid phosphatase is required prior to analysis if total thiamine content is desired. The enzyme reaction must be optimized for pH, temperature, and incubation time to ensure complete conversion while avoiding thiamine degradation. After protein precipitation and enzymatic treatment, samples typically require a cleanup step using organic solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate/hexane mixtures to remove residual acids and lipids that may interfere with subsequent chromatographic analysis [2] [3].

Matrix-Specific Preparation Protocols
3.2.1 Pharmaceutical Formulations

For tablet formulations, accurately weigh and finely powder not less than 20 tablets. Transfer a portion of the powder equivalent to approximately 50 mg this compound to a 100 mL volumetric flask. Add approximately 70 mL of acidified extraction solution (0.1N HCl) and sonicate for 15 minutes with occasional shaking. Dilute to volume with the same solvent, mix well, and filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. For liquid formulations, dilute directly with acidified extraction solution. For capsules, empty the contents completely and proceed as for tablets. If excipient interference is observed, perform a solid-phase extraction cleanup using mixed-mode cation exchange cartridges [4] [5].

3.2.2 Whole Blood and Tissue Samples

For whole blood, freeze at -80°C for at least 24 hours to ensure complete hemolysis of red blood cells where most thiamine (as TDP) is located. Thaw and transfer 1 mL hemolyzed blood to a centrifuge tube, add 1 mL cold 10% TCA, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and wash with 2 mL water-saturated MTBE to remove residual TCA and lipids. For enzymatic dephosphorylation, adjust the pH of the supernatant to 4.5-5.0 with potassium acetate, add acid phosphatase (5-10 units/mL), and incubate at 37°C for 2-4 hours. For tissue samples, homogenize 1 g tissue in 10 mL cold 2% TCA using a manual glass homogenizer (high-speed mechanical or ultrasonic homogenization may cause losses). Centrifuge and treat the supernatant as described for blood [2] [6].

3.2.3 Environmental Water Samples

Filter water samples immediately after collection through a 0.45 μm membrane filter to prevent microbial uptake or release of thiamine from particulates. Acidify filtered samples to pH 4.5 with hydrochloric acid and store at 4°C until analysis. For low concentration samples, perform solid-phase extraction using weak cation exchange cartridges. Condition cartridges with methanol and water, load acidified samples, wash with water, and elute with 0.1N HCl in methanol. Concentrate eluents under a stream of nitrogen at 40°C and reconstitute in mobile phase for analysis [2].

Analytical Methodologies

Chromatographic Methods
4.1.1 Reversed-Phase HPLC with Fluorescence Detection

This method provides high sensitivity and specificity for this compound detection in complex matrices through pre-column derivatization to thiochrome. Separate thiamine and its phosphate esters using a gradient elution on reversed-phase columns with simple mobile phases [6].

Protocol:

  • Column: Atlantis T3 C18 (4.6 × 150 mm, 5 μm) or equivalent
  • Mobile Phase: PIC solution-methanol-acetic acid (700:300:4, v/v/v) or phosphate buffer-acetonitrile mixtures
  • Derivatization: Mix 500 μL sample with 100 μL alkaline potassium ferricyanide (1% in 1.25N NaOH), wait 1 minute, add 100 μL 30% hydrogen peroxide, acidify with 100 μL 0.5N HCl
  • Detection: Fluorescence detection at Ex 375 nm/Em 435 nm
  • Flow Rate: 1.0-1.2 mL/min
  • Injection Volume: 20 μL
  • Analysis Time: <6 minutes for complete separation of thiamine and phosphate esters [5] [6]

Table 2: HPLC Method Validation Parameters for this compound Analysis

Validation Parameter Acceptance Criteria Typical Performance
Linearity Range r² > 0.999 10-3000 nmol/L
Limit of Detection S/N > 3 1 nmol/L
Limit of Quantification S/N > 10, CV < 15% 3 nmol/L
Precision (Within-run) CV < 5% 3.5%
Precision (Between-run) CV < 10% 7.4-9.4%
Accuracy (Recovery) 90-110% 93-109%
Specificity No interference from matrix Baseline separation of analogs
4.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unequalled specificity for this compound analysis, particularly in complex biological matrices, through mass-based detection using selected reaction monitoring (SRM).

Protocol:

  • Column: HILIC or reversed-phase C18 (2.1 × 100 mm, 3.5 μm)
  • Mobile Phase: Acetonitrile-water with ammonium formate or formic acid
  • Ionization: ESI positive mode
  • SRM Transition: 265.1 → 122.1 (thiamine) and 268.1 → 125.1 (internal standard pyrithiamine)
  • Internal Standard: Pyrithiamine or stable isotope-labeled thiamine
  • Sample Preparation: Protein precipitation with TCA or perchloric acid followed by solvent cleanup [3]
Alternative Analytical Techniques
4.2.1 Amperometric Titration

Amperometric titration provides a cost-effective alternative to chromatographic methods for quality control of pharmaceutical formulations, utilizing the precipitation reaction between this compound and silver nitrate.

Protocol:

  • Principle: Titration with silver nitrate solution with amperometric detection of equivalence point
  • Electrodes: Silver working electrode and appropriate reference electrode
  • Supporting Electrolyte: Acidic medium (nitric acid)
  • Application: Particularly suitable for pharmaceutical formulations without complex matrix interference [4]
4.2.2 Cyanogen Bromide-Based Fluorometric Assay

This classic method utilizes the conversion of thiamine to highly fluorescent thiochrome through alkaline oxidation with cyanogen bromide.

Protocol:

  • Reaction: Thiamine + cyanogen bromide → thiochrome (alkaline conditions)
  • Detection: Fluorescence measurement at Ex 375 nm/Em 435 nm
  • Enzymatic Pretreatment: Acid phosphatase for dephosphorylation of phosphate esters
  • Linearity: 10-3000 nmol/L
  • Precision: Within-run CV 3.6%, between-run CV 7.4%
  • Considerations: Timing of cyanogen bromide exposure critical; interference from penicillin derivatives and certain diuretics and antiepileptics [7]

Method Validation and Quality Control

System Suitability Testing

System suitability tests must be performed before each analytical run to ensure method reliability. For HPLC methods, inject a standard solution containing this compound at the target concentration (typically 100-500 nmol/L). The system is considered suitable if the peak asymmetry factor is between 0.9-1.5, theoretical plate count exceeds 5000, and retention time RSD is less than 2% for six replicate injections. For LC-MS/MS methods, the signal-to-noise ratio for the lowest calibration standard should exceed 10:1, and the internal standard response should be within 50-150% of the expected value [6] [3].

Quality Control Samples

Quality control (QC) samples should be prepared at low, medium, and high concentrations across the calibration range and analyzed with each batch of test samples. Accept the analytical run if QC sample results are within ±15% of their nominal concentrations (±20% for the lower limit of quantification). For biological samples, matrix effects should be evaluated by comparing the response of this compound in extracted matrix to neat solution at low and high concentrations. If ion suppression or enhancement exceeds 15%, additional sample cleanup or chromatographic separation improvement is required [6] [3].

Troubleshooting and Optimization

Common issues in this compound analysis include poor recovery due to incomplete protein precipitation or adsorption losses, peak tailing in chromatographic methods, and inconsistent derivatization in fluorometric assays. To address poor recovery, ensure adequate acid concentration during homogenization, use silanized glassware, and include internal standards to correct for losses. For peak tailing, adjust mobile phase pH to 4.5-5.5 to suppress silanol interactions, or add ion-pairing reagents such as hexanesulfonic acid. Inconsistent derivatization can be minimized by strictly controlling reaction time, temperature, and alkali concentration, and by preparing fresh derivatization reagents daily [2] [6].

Experimental Workflow Visualization

G SampleCollection Sample Collection Stabilization Acid Stabilization (pH 4-5) SampleCollection->Stabilization Homogenization Homogenization (Cold Acid Solution) Stabilization->Homogenization ProteinPrecipitation Protein Precipitation (TCA or Perchloric Acid) Homogenization->ProteinPrecipitation EnzymaticTreatment Enzymatic Treatment (Acid Phosphatase if needed) ProteinPrecipitation->EnzymaticTreatment Cleanup Sample Cleanup (Solvent Wash or SPE) EnzymaticTreatment->Cleanup Analysis Analysis Cleanup->Analysis HPLC HPLC/FLD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS OtherMethods Other Methods Analysis->OtherMethods DataAnalysis Data Analysis & QC HPLC->DataAnalysis LCMS->DataAnalysis OtherMethods->DataAnalysis

Figure 1: Comprehensive sample preparation workflow for this compound analysis across different matrices, highlighting critical stabilization steps and analytical endpoint options.

Summary and Conclusions

The analysis of this compound requires careful attention to sample stabilization throughout the analytical process to prevent degradation, with acidic conditions (pH 4-5) being essential for maintaining compound integrity. The selection of analytical method should be guided by required sensitivity, specificity, and throughput needs, with HPLC with fluorescence detection offering a balance of sensitivity and practicality for most applications, while LC-MS/MS provides superior specificity for complex matrices. Method validation must include assessment of matrix effects, particularly for biological samples, and incorporate appropriate quality control measures to ensure data reliability [2] [6] [3].

Future directions in this compound analysis include the development of biosensor technologies utilizing periplasmic binding proteins, ribozymes, and aptamers as recognition elements that may enable rapid, high-throughput analysis without the need for extensive sample preparation. Additionally, continued refinement of LC-MS/MS methodologies promises improved sensitivity and specificity for clinical research applications where sample volume is limited and matrix complexity is high. Regardless of technological advances, the fundamental principles of proper sample handling and stabilization will remain critical to accurate this compound quantification [2].

References

Comprehensive Application Notes and Protocols: Thiamine Bromide Extraction from Biological Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiamine Analysis in Biological Matrices

Thiamine (vitamin B₁) represents an essential water-soluble micronutrient that serves as a critical cofactor in numerous enzymatic processes related to carbohydrate metabolism and energy production. The biologically active form, thiamine pyrophosphate (TDP), functions as a coenzyme for key enzymes including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are fundamental to ATP production, NADPH generation, and nucleic acid synthesis [1]. In recent years, thiamine deficiency has been implicated in various pathological conditions beyond the classical beriberi and Wernicke-Korsakoff syndrome, including heart failure, sepsis-related organ dysfunction, and neurological disorders [2] [1].

The analysis of thiamine in biological tissues presents significant analytical challenges due to the vitamin's complex chemistry, the presence of multiple phosphorylated forms (TMP, TDP, TTP), and the need for detection at nanomolar concentrations in complex matrices [3]. Furthermore, thiamine's instability under alkaline conditions and its high water solubility complicate extraction and purification processes [3]. These application notes provide detailed protocols for the extraction, detection, and quantification of thiamine bromide from biological tissues, addressing these challenges through optimized methodologies validated for precision and accuracy.

Sample Preparation and Preservation Protocols

Critical Considerations in Tissue Collection and Storage

Proper sample handling begins immediately upon tissue collection to preserve thiamine integrity and prevent degradation. Biological tissues should be rapidly excised and immediately flash-frozen in liquid nitrogen to halt enzymatic activity, particularly thiaminases which can rapidly degrade thiamine [3]. Frozen samples must be stored at -70°C or below to maintain stability, as storage at -20°C has been shown to be insufficient for long-term preservation of thiamine phosphates [3]. Research indicates that conversion between phosphorylated forms can occur even at 4°C, with notable transformation of TMP to thiamine in liver tissues and degradation of TDP in muscle tissues stored at ambient temperature [3].

The inherent instability of thiamine under alkaline conditions necessitates careful pH control throughout the extraction process. Tissue samples should be maintained in an acidic environment (pH ≤ 4.0) during homogenization and extraction to prevent ring opening of the thiazole moiety and conversion to the thiol form [3]. This is particularly crucial when working with tissues known to contain high levels of thiaminases, such as certain fish tissues, where complete degradation can occur within hours if proper preservation protocols are not followed [3].

Tissue Homogenization and Protein Precipitation

The following protocol has been optimized for maximum thiamine recovery from biological tissues:

  • Acidified Homogenization: Homogenize tissue samples (typically 100-500 mg) in cold trichloroacetic acid (TCA, 2-10% v/v) using a manual grinding technique rather than high-speed or ultrasonic methods, which have been associated with significant thiamine losses [3]. The homogenization should be performed at 4°C to minimize degradation.

  • Protein Precipitation: Add cold TCA to a final concentration of 10% (v/v) to precipitate proteins and release protein-bound thiamine. For tissues with high protein content, perchloric acid may be preferred as it produces less fluorescent background in subsequent HPLC analysis [3]. Vortex vigorously and incubate on ice for 15 minutes.

  • Thermal Extraction: For complete release of thiamine from enzymatic binding sites, samples may be autoclaved at 120°C in 10-100 mM HCl for 10-30 minutes [3]. Note that sulfuric acid should be avoided due to potential sulfite impurities that can degrade thiamine through cleavage at the methylene bridge [3].

  • Cleanup: Centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer the supernatant and wash with water-saturated methyl tert-butyl ether (MTBE) or 3:2 ethyl acetate/hexane mixture to remove TCA and lipids [3]. The aqueous phase can be stored at 4°C for up to 48 hours without significant degradation.

Enzymatic Dephosphorylation for Total Thiamine Assessment

For measurement of total thiamine content, enzymatic dephosphorylation is required to convert all phosphorylated esters to free thiamine:

  • Enzyme Selection: Acid phosphatase (EC 3.1.3.2) from potato has demonstrated superior performance compared to α-amylase or wheat germ acid phosphatase as a dephosphorylating agent [4]. Prepare the enzyme solution in 0.1 M sodium acetate buffer (pH 5.0).

  • Incubation Conditions: Add enzyme solution to the extracted sample at a ratio of 1:10 (v/v) and incubate at 37°C for 2-4 hours with gentle agitation [4] [3]. Alternatively, enzymatic treatment with taka-diastase or clara-diastase can be employed for food matrices [3].

  • Enzyme Inactivation: Following incubation, heat the sample at 80°C for 10 minutes to inactivate the enzyme, then centrifuge to remove precipitated proteins.

The sample preparation workflow below illustrates the complete process from tissue collection to analysis:

G Start Tissue Collection FlashFreeze Flash Freeze in Liquid N₂ Start->FlashFreeze Storage Storage at -70°C FlashFreeze->Storage Homogenize Homogenization in Cold TCA (2-10%) Storage->Homogenize Precipitate Protein Precipitation with 10% TCA Homogenize->Precipitate Thermal Thermal Extraction (Autoclave at 120°C) Precipitate->Thermal Centrifuge Centrifugation 12,000 × g, 15 min Thermal->Centrifuge Cleanup Lipid Removal with Organic Solvents Centrifuge->Cleanup Enzyme Enzymatic Dephosphorylation Cleanup->Enzyme Analysis Analysis Enzyme->Analysis

Figure 1: Complete workflow for thiamine extraction from biological tissues, highlighting critical steps for preserving thiamine integrity.

This compound-Based Assay Principles and Optimization

Cyanogen Bromide Reaction Mechanism

The fluorescence properties of thiochrome (excitation ~365-375 nm, emission ~430-445 nm) enable highly sensitive detection with minimal background interference from biological matrices. The conversion efficiency is highly dependent on reaction time, pH, and CNBr concentration, requiring precise optimization for different tissue types [4]. It is crucial to note that only the intact thiamine molecule with the methylene bridge between the pyrimidine and thiazole rings undergoes this conversion, making the method specific for biologically active forms.

Optimized Assay Protocol
  • Reagent Preparation: Prepare fresh cyanogen bromide solution (0.3-1.0 M) in deionized water in a fume hood due to its toxic nature. Simultaneously prepare alkaline solution (1.5-2.5 M NaOH). For the standard curve, prepare thiamine standards in 0.01 M HCl covering the range of 10-3000 nmol/L [4].

  • Reaction Conditions: Mix 500 μL of tissue extract with 200 μL of NaOH solution and 100 μL of CNBr solution. Vortex immediately and allow the reaction to proceed for exactly 2-5 minutes at room temperature [4]. The timing is critical as prolonged exposure leads to degradation of the fluorescent product.

  • Reaction Termination: Add 200 μL of neutralization solution (2 M HCl) to stop the reaction. The resulting solution is stable for several hours when protected from light.

  • Fluorescence Measurement: Transfer to appropriate cuvettes and measure fluorescence at excitation 365-375 nm and emission 430-445 nm. Perform appropriate blank corrections using samples processed without CNBr or with thiamine-free matrix.

Table 1: Optimized Reagent Concentrations for Cyanogen Bromide-Based Thiamine Assay

Reagent Concentration Range Optimal Volume per 500 μL Sample Purpose
Cyanogen Bromide 0.3-1.0 M 100 μL Oxidation to thiochrome
Sodium Hydroxide 1.5-2.5 M 200 μL Alkaline catalysis
Reaction Time 2-5 minutes - Complete conversion
Hydrochloric Acid 2.0 M 200 μL Reaction termination
Method Validation and Performance Characteristics

Extensive validation of the CNBr-based assay has demonstrated excellent analytical performance with within-run and between-run coefficients of variation for total thiamine in whole blood of 3.6% and 7.4%, respectively [4]. The method shows outstanding recovery rates of 93-109% across low, intermediate, and high concentrations of thiamine spiked into biological matrices [4].

The assay's sensitivity to interference requires careful consideration, with documented interference from penicillin derivatives, several commonly used diuretics, and antiepileptic medications [4]. Additionally, pre-assay freezing of samples has been shown to increase yield by 41% (±29% SD), suggesting improved release of protein-bound thiamine [4]. Sample stability studies indicate that extracts remain stable for two days at room temperature, seven days when refrigerated, and up to two years when frozen at -70°C [4] [3].

The chemical conversion pathway and assay principle are visualized below:

G Thiamine Thiamine Intermediate Reaction Intermediate Thiamine->Intermediate Oxidation CNBr Cyanogen Bromide (CNBr) CNBr->Intermediate Alkaline Alkaline Conditions (pH > 10) Alkaline->Intermediate Thiochrome Thiochrome (Fluorescent Product) Intermediate->Thiochrome Ring Closure Detection Fluorescence Detection Ex: 365-375 nm Em: 430-445 nm Thiochrome->Detection

Figure 2: Thiamine oxidation to fluorescent thiochrome using cyanogen bromide under alkaline conditions, enabling highly sensitive detection.

Advanced Analytical Techniques for Thiamine Quantification

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) with fluorescence detection represents the current gold standard for sensitive and specific thiamine quantification in complex biological matrices. Modern HPLC methods typically achieve separation of thiamine and its phosphorylated esters (TMP, TDP, TTP) using reverse-phase C18 columns with ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) columns [3].

The following protocol details an optimized HPLC method for thiamine separation:

  • Column Selection: C18 reverse-phase column (150 × 4.6 mm, 3 μm particle size) with pre-column filter for tissue extracts. For separation of phosphorylated esters, HILIC columns or ion-pair chromatography with heptafluorobutyric acid provides superior resolution [3].

  • Mobile Phase: For reverse-phase: 50 mM phosphate buffer (pH 7.0) containing 5-10 mM heptafluorobutyric acid as ion-pairing reagent with a gradient of 5-25% methanol over 15 minutes [3]. For HILIC: acetonitrile/ammonium formate (50-100 mM, pH 3.5) gradient.

  • Detection: Fluorescence detection with excitation at 365 nm and emission at 435 nm following post-column derivatization with cyanogen bromide or alkaline potassium ferricyanide [3]. Alternatively, UV detection at 254 nm can be used but with significantly reduced sensitivity.

  • LC-MS/MS Methods: For highest sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using positive electrospray ionization with multiple reaction monitoring (MRM) transitions of m/z 265→122 for thiamine and m/z 345→122 for TDP provides exceptional detection limits in the picomolar range [3].

Table 2: Comparison of Advanced Analytical Techniques for Thiamine Quantification

Method Detection Limit Linear Range Key Advantages Limitations
CNBr-Fluorescence 10 nmol/L 10-3000 nmol/L Cost-effective, high throughput Limited specificity, cannot separate esters
HPLC-Fluorescence 1 nmol/L 1-1000 nmol/L Separates phosphorylated forms Requires derivatization
LC-MS/MS 0.1 nmol/L 0.1-500 nmol/L Highest sensitivity and specificity Expensive instrumentation
Biosensors 1-10 nmol/L 1-1000 nmol/L Rapid analysis, portability Limited commercial availability
Emerging Biosensing Technologies

Novel biosensing approaches represent promising alternatives to conventional chromatographic methods, particularly for rapid screening applications. Periplasmic binding proteins, ribozymes, and aptamers have shown potential as bioaffinity recognition elements that can address the technology gap created by the unavailability of commercial thiamine-specific antibodies [3]. These emerging technologies offer the potential for rapid on-site detection and high-throughput analysis while maintaining sensitivity at the nanomolar level required for biological samples [3].

The development of electrochemical biosensors based on thiamine-binding proteins has demonstrated particular promise, with detection principles relying on impedance changes or current responses following thiamine binding. Similarly, fluorescent biosensors utilizing fluorescence resonance energy transfer (FRET) upon thiamine binding to engineered proteins provide sensitive detection without requiring sample derivatization [3]. While these technologies are still primarily in the research phase, they offer exciting possibilities for decentralized thiamine testing in clinical and environmental settings.

Troubleshooting and Technical Considerations

Addressing Common Analytical Challenges

Matrix interference represents a significant challenge in thiamine analysis, particularly when transitioning between different tissue types. The following troubleshooting guide addresses common issues:

  • Low Recovery Rates: Potential causes include incomplete protein precipitation or non-specific adsorption to precipitated material. Solution: Increase TCA concentration to 10-15%, include a second precipitation step, or switch to perchloric acid precipitation [3]. Additionally, siliconize sample tubes to minimize surface adsorption.

  • Inconsistent Fluorescence: Often results from incomplete or variable derivatization. Solution: Ensure fresh preparation of CNBr reagent, strictly control reaction time and temperature, and verify NaOH concentration regularly [4]. Also, protect reaction mixtures from light during development.

  • High Background Fluorescence: Typically caused by incomplete cleanup of biological matrices. Solution: Increase organic solvent washing steps, implement solid-phase extraction (SPE) with cation-exchange cartridges, or include a blank correction step [3].

  • Conversion Between Phosphorylated Forms: Observed as changing ratios of TMP/TDP during analysis. Solution: Maintain samples at 4°C or below during processing, minimize processing time, and use acidic extraction conditions throughout [3].

Method Adaptation for Specific Tissue Types

Different biological tissues present unique challenges for thiamine extraction and analysis:

  • Neural Tissues: High lipid content necessitates additional delipidation steps with hexane or MTBE washes. The abundance of TTP in neural tissues requires specialized extraction with perchloric acid and separation with ion-pair chromatography [1].

  • Liver Tissues: High enzyme activity requires immediate inactivation by flash-freezing and rapid processing. The presence of multiple phosphorylated forms benefits from enzymatic dephosphorylation for total thiamine assessment [3].

  • Plant Tissues: Complex carbohydrate matrices require enzymatic digestion with amylase and cellulase prior to extraction. The presence of thiamine antagonists necessitates additional purification steps [3].

  • Blood Products: Require complete hemolysis by freezing at -70°C for 24+ hours and removal of hemoglobin interference through TCA precipitation [4] [3].

The following diagram provides visual guidance for addressing analytical challenges:

G Problem Common Analytical Problems LowRecovery Low Thiamine Recovery Problem->LowRecovery HighBackground High Fluorescence Background Problem->HighBackground Inconsistent Inconsistent Results Problem->Inconsistent FormConversion Interconversion of Phosphorylated Forms Problem->FormConversion Solution1 Increase TCA to 10-15% Siliconize tubes LowRecovery->Solution1 Solution2 Additional organic washes SPE cleanup HighBackground->Solution2 Solution3 Fresh CNBr preparation Standardize timing Inconsistent->Solution3 Solution4 Maintain cold chain Acidic conditions FormConversion->Solution4

Figure 3: Troubleshooting guide for common challenges in thiamine extraction and analysis from biological tissues.

Conclusion

The protocols presented in these application notes provide comprehensive methodologies for the extraction and quantification of this compound from biological tissues. The cyanogen bromide-based assay offers a robust, cost-effective approach suitable for high-throughput screening, while HPLC and LC-MS/MS methods deliver superior specificity for research requiring discrimination between different phosphorylated forms. Critical success factors include meticulous attention to sample preservation, maintenance of acidic conditions throughout extraction, and careful control of derivatization parameters.

As thiamine research continues to expand into new clinical and environmental applications, these optimized protocols provide a solid methodological foundation that can be adapted to specific research needs. The ongoing development of novel biosensing technologies promises to further enhance our analytical capabilities, potentially enabling point-of-care testing and real-time monitoring of thiamine status in the future.

References

Thiamine in Cerebral Circulation: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

These notes consolidate findings on thiamine's cerebrovascular effects, ranging from foundational animal studies to recent clinical data in critically ill patients.

Foundational Animal Model Protocol

A 1976 study established the core methodology for investigating thiamine bromide's acute effects on cerebral hemodynamics in an animal model [1].

Title: Acute Effect of this compound on Cerebral Hemodynamics in an Anesthetized Cat Model

Objective: To evaluate the acute effects of intravenously administered this compound on cerebral blood flow, vascular tonicity, and systemic arterial pressure.

Materials and Methods:

  • Animals: Anesthetized cats with controlled respiration.
  • Test Compound: this compound.
  • Dosage & Administration: 5-7 mg/kg, administered intravenously [1].
  • Key Measurements:
    • Primary: Cerebral blood flow circulation rate, total arterial pressure.
    • Secondary: Oxygen tension in brain tissues (measured polarographically), pressure in the venous vessels of the brain.

Summary of Findings: The study concluded that this compound lowered the tonicity of intra- and extracranial vessels, increased pulsed variations in cerebral blood volume, and produced a mild hypotensive effect. Changes in cerebral oxygen tension were primarily dependent on the cerebral circulation rate [1].

Clinical Investigation Protocol

The same 1976 research included a parallel clinical investigation in human patients, providing an early protocol for human studies [1].

Title: Rheoencephalographic Assessment of this compound in Hypertensive Patients

Objective: To assess the effect of intramuscular this compound on cerebral circulation and arterial pressure in patients with hypertensive disease (essential hypertension).

Materials and Methods:

  • Subjects: Patients diagnosed with hypertensive disease.
  • Test Compound: this compound.
  • Dosage & Administration: 1 mL of a 6% solution, administered intramuscularly [1].
  • Key Measurements: Rheoencephalographic (REG) readings, overall arterial pressure.

Summary of Findings: The results supported the experimental data, indicating that this compound reduced vascular tonicity and had a mild hypotensive effect in human subjects [1].

Contemporary Clinical Evidence & Dosing Insights

Recent large-scale retrospective analyses have renewed interest in thiamine's role in critical cerebrovascular care, moving away from the specific bromide salt to focus on thiamine itself.

Title: Thiamine Supplementation in Critical Cerebrovascular Disease

A 2025 retrospective analysis of the MIMIC-IV database investigated thiamine use in critically ill patients with cerebrovascular disease [2].

Objective: To explore the relationship between thiamine administration and short-term all-cause mortality in patients with critical cerebrovascular conditions.

Materials and Methods:

  • Study Design: Retrospective cohort study using propensity score matching (PSM).
  • Subjects: 11,814 patients with a primary admission diagnosis of cerebrovascular disease; 1,647 received thiamine, matched with 10,167 non-users [2].
  • Intervention: Thiamine administration during ICU stay (specific salt form not typically specified in modern clinical contexts).
  • Primary Endpoint: All-cause mortality at 7, 14, and 28 days.

Key Findings from the MIMIC-IV Analysis: The table below summarizes the core outcomes and dosing insights from this modern clinical study [2].

Parameter Finding Statistical Significance (Post-PSM)
7-Day Mortality Hazard Ratio (HR) = 0.68 ( P = 0.004 )
14-Day Mortality HR = 0.78 ( P = 0.016 )
28-Day Mortality HR = 0.82 ( P = 0.028 )
Optimal Treatment Duration > 5 days Strongest association with reduced mortality
Optimal Daily Dose < 100 mg Most consistent benefit observed

The study concluded that thiamine supplementation was correlated with a reduction in short-term mortality, proposing it as a possible supportive metabolic therapy. The authors noted these findings are hypothesis-generating and require confirmation via randomized controlled trials [2].

Mechanistic Pathways and Rationale

Thiamine's proposed benefits in cerebral health are underpinned by its fundamental role in cellular metabolism.

Title: Thiamine's Role in Brain Energy Metabolism

The following diagram illustrates the central role of thiamine in brain energy metabolism, which provides the mechanistic rationale for its investigation in cerebrovascular conditions [3].

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate Lactate Pyruvate->Lactate TPP Thiamine Pyrophosphate (TPP) TPP->Pyruvate TPP->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP (Cellular Energy) TCA_Cycle->ATP Lactic Acidosis Lactic Acidosis Lactate->Lactic Acidosis

Diagram: The active form of thiamine, Thiamine Pyrophosphate (TPP), is an essential cofactor for the pyruvate dehydrogenase enzyme complex. This complex converts pyruvate (from glucose metabolism) into acetyl-CoA, which enters the TCA cycle to produce cellular energy (ATP). In thiamine deficiency, this pathway is impaired, leading to pyruvate accumulation and its conversion to lactate, potentially causing lactic acidosis and compromising energy production in neurons, especially under ischemic stress [3].

Summary and Research Perspectives

The research journey for thiamine (bromide) in cerebral circulation has evolved from specific acute hemodynamic studies to broader investigations of thiamine as a metabolic therapy in critical care.

  • Historical Context: Early experimental and clinical work with This compound demonstrated acute effects on cerebral vessel tonicity and blood flow [1].
  • Modern Interpretation: Contemporary research focuses on thiamine as a vital cofactor in energy metabolism. Its potential benefit in critical cerebrovascular disease is hypothesized to stem from correcting metabolic derangements and improving oxygen utilization in the ischemic brain, rather than a direct vascular effect [2].
  • Future Directions: The promising findings from recent observational studies require validation in large-scale, randomized controlled trials. Future research should aim to standardize thiamine salts, doses, and treatment durations, and identify specific patient subgroups most likely to benefit from this supportive therapy [2].

References

Application Notes: Pyrithiamine Hydrobromide for Inducing Thiamine Deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action Thiamine (Vitamin B1) is an essential cofactor for key enzymes in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase [1] [2]. Its deficiency disrupts cellular energy production and leads to severe neurological and cardiovascular pathologies.

Pyrithiamine hydrobromide is a potent thiamine antagonist. Its primary mechanisms for inducing deficiency include:

  • Inhibiting Thiamine Utilization: It prevents the phosphorylation of thiamine into its active coenzyme form, thiamine diphosphate (TDP or TPP) [3].
  • Blocking Growth: It inhibits the growth of organisms that require intact thiamine at a pyrithiamine-to-thiamine ratio of 10:1 in growth media [3].
  • Inducing Deficiency Symptoms: In mice, a dietary pyrithiamine-to-thiamine ratio of 3:1 is sufficient to produce symptoms mimicking thiamine deficiency [3].

Key Experimental Parameters The table below summarizes quantitative data for using pyrithiamine hydrobromide in animal models.

Parameter Reported Data Context / Model
Molecular Weight 420.14 g/mol [3] Chemical formula: C₁₄H₁₈N₄O•2HBr
Purity ~95% [3] For research use only
Effective Ratio 3:1 (Pyrithiamine:Thiamine) [3] Induces deficiency symptoms in mice
Inhibition Ratio 10:1 (Pyrithiamine:Thiamine) [3] Inhibits bacterial/fungal growth in media
Biological Effect Dose-dependent inhibition of cocarboxylase formation [3] Observed in chicken blood

Detailed Experimental Protocols

Protocol 1: Dietary Administration in a Mouse Model This protocol is designed to induce acute thiamine deficiency for studying associated neurological damage or metabolic changes.

Objective: To establish a reliable mouse model of thiamine deficiency using a pyrithiamine-containing diet. Materials:

  • Laboratory mice (e.g., C57BL/6, 8-10 weeks old).
  • Pyrithiamine hydrobromide (e.g., Santa Cruz Biotechnology, CAS 534-64-5).
  • Thiamine-deficient control diet.
  • Scale and equipment for intraperitoneal (IP) injection.

Workflow:

  • Diet Preparation: Prepare a thiamine-deficient diet supplemented with pyrithiamine hydrobromide. The literature suggests using a 3:1 molar ratio of pyrithiamine to thiamine is effective in mice [3].
  • Animal Grouping: Randomly divide mice into two groups:
    • Control Group: Fed a standard diet or a thiamine-deficient diet with adequate thiamine supplementation.
    • Deficiency Group: Fed the pyrithiamine-supplemented, thiamine-deficient diet.
  • Administration: The dietary intervention should typically continue for 12-16 days to observe clear neurological symptoms.
  • Monitoring: Daily monitoring for clinical signs of deficiency, which may include weight loss, reduced grooming, ataxia (gait imbalance), seizures, and other neurological impairments.
  • Validation: Confirm deficiency status by measuring:
    • Blood Lactate: Elevated levels due to impaired pyruvate dehydrogenase function [1] [4].
    • Brain TDP Levels: Post-mortem analysis of thiamine diphosphate in brain tissue.
    • Behavioral Tests: Assess memory and motor coordination.

The following diagram illustrates the experimental workflow.

Protocol 2: Intraperitoneal (IP) Injection for Rapid Deficiency Induction For a more rapid and controlled induction of deficiency, pyrithiamine can be administered via injection.

Objective: To rapidly induce thiamine deficiency through daily intraperitoneal injections of pyrithiamine. Materials: Same as Protocol 1, with the addition of sterile saline for dissolution. Workflow:

  • Solution Preparation: Dissolve pyrithiamine hydrobromide in sterile saline. A common reported dose is 0.5-1.0 mg per kg of body weight injected daily.
  • Animal Grouping: Same as Protocol 1.
  • Administration: Administer daily IP injections to the deficiency group for 7-10 days. The control group should receive equal volumes of saline or a maintenance dose of thiamine.
  • Monitoring and Validation: As described in Protocol 1.

Metabolic Pathway and Drug Mechanism

Understanding the biochemical context is crucial for interpreting experimental results. The diagram below illustrates thiamine's role in cellular metabolism and where pyrithiamine exerts its inhibitory effect.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Requires TDP Lactate Lactate (Accumulates in Deficiency) Pyruvate->Lactate TCA TCA Cycle (Energy Production) AcetylCoA->TCA Thiamine Thiamine (B1) TDP Active Thiamine (TDP) Thiamine->TDP TPK1 Enzyme PDH Pyruvate Dehydrogenase (PDH Complex) TDP->PDH Pyrithiamine Pyrithiamine Inhibition Inhibits Phosphorylation Pyrithiamine->Inhibition Inhibition->TDP

Critical Considerations for Researchers

  • Dose Titration: The provided dosage ratios are starting points. The optimal dose and duration may vary based on animal strain, age, and specific research objectives. A pilot study is highly recommended.
  • Ethical and Humane Endpoints: Thiamine deficiency can cause significant distress and severe neurological symptoms. All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) and include clearly defined, humane endpoints.
  • Nutritional Controls: Using a thiamine-deficient control group is essential to distinguish the effects of pyrithiamine from those of simple thiamine lack.
  • Analytical Confirmation: Always include methods to biochemically validate the deficient state (e.g., lactate measurement, enzyme activity assays) rather than relying solely on behavioral observations.

References

Comprehensive Application Notes: Polarographic Detection Methods for Thiamine Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polarographic Analysis of Thiamine Bromide

Thiamine (vitamin B₁) plays an essential role in cellular energy production as a cofactor for enzymes involved in carbohydrate metabolism. This compound, a stable salt form of this vitamin, requires precise analytical methods for quantification in pharmaceutical preparations, biological samples, and food products. Polarographic techniques offer sensitive electrochemical approaches for determining thiamine and its derivatives, leveraging the compound's redox properties in various media. These methods are particularly valuable for their ability to detect thiamine at low concentration levels (as low as 50 µg/L according to some applications) while handling complex sample matrices with minimal pretreatment [1].

The analytical challenge for thiamine detection lies in the need for specific recognition amid structurally similar compounds, the requirement for sample preparation to release thiamine from protein matrices, and the compound's instability under alkaline conditions. Polarographic methods address these challenges through controlled potential measurements that capitalize on thiamine's electroactive functional groups. Historically, methods such as amperometric titration have been employed for this compound determination in pharmaceutical forms, though these were often described as laborious and time-consuming [2] [3]. Contemporary approaches have refined these techniques with advanced instrumentation and optimized parameters to improve accuracy, precision, and efficiency.

Principles of Thiamine Analysis by Polarography

Electrochemical Properties of Thiamine

Thiamine's molecular structure contains several electroactive components that enable its detection through polarographic methods. The compound consists of a pyrimidine ring and a thiazole ring connected by a methylene bridge. The thiazole ring undergoes specific redox reactions that form the basis for most electrochemical detection methods. At physiological pH, thiamine exists predominantly as a cation with a positive charge on the thiazole nitrogen, while at higher pH levels, it transforms through an uncharged pseudobase intermediate to yield a negatively charged thiol form (pKa ≈ 9.2) [4]. This pH-dependent behavior significantly influences its electrochemical response and must be carefully controlled during analysis.

The redox mechanism typically involves oxidation of the thiamine molecule, which can be monitored through various electrochemical techniques. When oxidized under alkaline conditions in the presence of potassium ferricyanide, thiamine converts to thiochrome, a highly fluorescent compound that also exhibits distinctive electrochemical properties [5]. This conversion enhances both the specificity and sensitivity of detection by shifting the electrochemical signature to potentials where fewer interfering compounds react. The formation of thiochrome is particularly advantageous in complex matrices like biological fluids or multivitamin preparations where multiple electroactive compounds may be present.

Fundamental Polarographic Principles

Polarography is a voltammetric technique that measures current resulting from electrochemical oxidation or reduction of analytes at a working electrode while systematically varying the applied potential. The basic setup consists of a dropping mercury electrode (DME) or static mercury drop electrode (SMDE) as the working electrode, a reference electrode (typically Ag/AgCl or saturated calomel), and a counter electrode. The resulting current-voltage curve (polarogram) displays characteristic plateaus corresponding to diffusion-limited currents when the applied potential is sufficient to oxidize or reduce the analyte. The height of these waves is proportional to analyte concentration, while the half-wave potential (E₁/₂) provides qualitative identification.

Modern polarographic instruments often employ pulse techniques such as differential pulse polarography (DPP) or square wave polarography (SWP) which enhance sensitivity by minimizing charging currents. These advanced techniques apply potential pulses synchronized with the mercury drop life cycle, measuring current just before pulse application and at the end of the pulse. The difference between these measurements effectively cancels non-Faradaic currents, resulting in significantly improved signal-to-noise ratios and lower detection limits—critical advantages for analyzing thiamine in complex samples at trace concentrations [4].

Comparative Analysis of Thiamine Detection Methods

Table 1: Comparison of Modern Polarographic Methods for Thiamine Detection

Method Detection Principle Linear Range Limit of Detection Key Advantages Sample Compatibility
Direct Polarography Reduction at mercury electrode 1-100 µM ~0.5 µM Simple instrumentation; No derivatization Pharmaceutical preparations
Differential Pulse Polarography Pulse measurement of reduction current 0.1-50 µM ~0.05 µM Enhanced sensitivity; Better resolution in complex matrices Biological fluids, multivitamin preparations
Cathodic Stripping Voltammetry Pre-concentration followed by reduction 0.01-10 µM ~0.005 µM Ultra-trace detection; Excellent for low concentrations Environmental waters, diluted biological samples
Amperometric Titration Current measurement during titration 10-500 µM ~1 µM High precision for formulations; Minimal matrix effects Pharmaceutical quality control

Table 2: Comparison of Polarography with Alternative Analytical Methods for Thiamine

Method Sensitivity Precision Analysis Time Cost Sample Throughput Major Limitations
Polarography Moderate to High Good (2-5% RSD) Moderate (10-30 min) Moderate Moderate Mercury handling concerns; Requires experienced operator
UV-Vis Spectrophotometry Moderate (LOD: 1.51 µg/mL) [6] Good (<2% RSD) [6] Fast (5-10 min) Low High Limited specificity; Significant matrix interference
HPLC with Fluorescence High (pM-nM) [4] Excellent (1-3% RSD) Long (20-45 min) High High Extensive sample preparation; Derivatization required
Microbiological Assay High (pM levels) [5] Variable (5-15% RSD) Very Long (1-3 days) Low Low Poor specificity; Long incubation; Interference from analogs

Detailed Experimental Protocols

Direct Polarographic Determination of this compound
4.1.1 Reagents and Equipment
  • Supporting electrolyte: 0.1 M acetate buffer (pH 4.0-5.5) or Britton-Robinson buffer (pH 2.0-9.0)
  • This compound standard solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve in 100 mL of deoxygenated distilled water
  • Potassium chloride (1.0 M) as supporting electrolyte
  • Nitrogen gas (high purity, oxygen-free) for deaeration
  • Polarographic instrument with dropping mercury electrode (DME), reference electrode (Ag/AgCl or SCE), and platinum counter electrode
  • pH meter with combination electrode
  • Ultrasonic bath for degassing solutions
4.1.2 Sample Preparation

For pharmaceutical formulations (tablets, capsules), grind and homogenize at least 10 tablets, then accurately weigh a portion equivalent to approximately 10 mg of this compound. Transfer to a 100 mL volumetric flask, add approximately 70 mL of supporting electrolyte, and sonicate for 15 minutes with occasional shaking. Dilute to volume with supporting electrolyte and filter through a 0.45 µm membrane, discarding the first few mL of filtrate.

For biological samples (serum, urine), add 1.0 mL of sample to 2.0 mL of cold 10% trichloroacetic acid (TCA), vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and neutralize with 0.5 mL of 2 M sodium acetate. Adjust the pH to match the supporting electrolyte using dilute NaOH or HCl solutions [4].

4.1.3 Instrumental Procedure
  • Transfer 10.0 mL of supporting electrolyte to the polarographic cell
  • Purge with nitrogen gas for 8-10 minutes to remove dissolved oxygen
  • Record the background polarogram from -0.8 V to -1.6 V (vs. Ag/AgCl)
  • Add appropriate aliquots of standard thiamine solution or prepared sample solution
  • Purge with nitrogen for 1-2 minutes after each addition
  • Record the polarogram using the following typical parameters:
    • Drop time: 2 seconds
    • Scan rate: 5 mV/second
    • Initial potential: -0.8 V
    • Final potential: -1.6 V
    • Temperature: 25°C
  • Measure the diffusion current (wave height) at approximately -1.3 V to -1.4 V
  • Construct a calibration curve using standard additions and calculate the this compound concentration in the sample
Indirect Determination via Thiochrome Formation
4.2.1 Derivatization Procedure

This method converts thiamine to the highly electroactive thiochrome, providing enhanced sensitivity and selectivity:

  • To 5.0 mL of sample solution in a test tube, add 1.0 mL of alkaline ferricyanide reagent (1% potassium ferricyanide in 1.5 M NaOH)
  • Mix thoroughly and allow to stand for 5 minutes for complete oxidation to thiochrome
  • Adjust the pH to 7.0-8.0 using 0.5 M HCl solution
  • Extract the thiochrome with 5.0 mL of isobutanol by vigorous shaking for 2 minutes
  • Allow phases to separate and collect the organic layer
  • Transfer the isobutanol extract to the polarographic cell containing 5.0 mL of methanol and 5.0 mL of 0.1 M LiClO₄ as supporting electrolyte
  • Record the polarogram from -0.6 V to -1.2 V (vs. Ag/AgCl) [5]
4.2.2 Analytical Conditions for Thiochrome Detection
  • Working electrode: Hanging mercury drop electrode (HMDE)
  • Mode: Differential pulse polarography
  • Pulse amplitude: 50 mV
  • Scan rate: 2 mV/s
  • Initial potential: -0.6 V
  • Final potential: -1.2 V
  • Detection potential: Approximately -0.9 V

Table 3: Optimization Parameters for this compound Polarographic Analysis

Parameter Direct Method Thiochrome Method Critical Effect
pH Range 4.0-5.5 (acetate) 7.0-8.0 (phosphate) Influences reduction potential and current height
Supporting Electrolyte 0.1 M KCl or acetate buffer LiClO₄ in methanol-water Determines conductivity and peak shape
Temperature 25±0.5°C 25±0.5°C Affects diffusion coefficients and current
Oxygen Removal Nitrogen purging (8-10 min) Nitrogen purging (5 min) Eliminates oxygen reduction interference
Thiamine Concentration 1-100 µM 0.1-50 µM Linear range for quantification

Experimental Workflow and Signaling Pathways

Thiochrome Formation and Detection Pathway

G Thiochrome Formation and Detection Pathway Thiamine Thiamine AlkalineOxidation AlkalineOxidation Thiamine->AlkalineOxidation pH > 8.0 Thiochrome Thiochrome AlkalineOxidation->Thiochrome Oxidation Reaction Ferricyanide Ferricyanide Ferricyanide->AlkalineOxidation ElectrochemicalDetection ElectrochemicalDetection Thiochrome->ElectrochemicalDetection Signal Signal ElectrochemicalDetection->Signal Current Measurement

Sample Preparation and Analysis Workflow

G Sample Preparation and Analysis Workflow SampleCollection SampleCollection Homogenization Homogenization SampleCollection->Homogenization Solid Samples AcidExtraction AcidExtraction Homogenization->AcidExtraction Liquid Samples ProteinRemoval ProteinRemoval AcidExtraction->ProteinRemoval Centrifugation Derivatization Derivatization ProteinRemoval->Derivatization PolarographicAnalysis PolarographicAnalysis Derivatization->PolarographicAnalysis Direct Method Derivatization->PolarographicAnalysis Thiochrome Method DataAnalysis DataAnalysis PolarographicAnalysis->DataAnalysis Current-Potential Data Results Results DataAnalysis->Results Quantification

Troubleshooting and Optimization Guidelines

Common Methodological Challenges
  • Irreproducible Current Measurements: This issue often stems from inconsistent mercury drop times or contaminated electrode surfaces. Ensure the DME has a consistent drop time (typically 2-3 seconds) and clean the capillary regularly according to manufacturer instructions. In biological samples, matrix components may adsorb to the electrode surface, requiring periodic polishing of solid electrodes or replacement of mercury.

  • Poor Resolution from Background Current: High background signals can mask thiamine response, particularly in complex matrices. Implement pulse polarographic techniques (DPP or SWV) to minimize charging currents. For biological samples, improve sample clean-up through solid-phase extraction (C18 or ion-exchange cartridges) or protein precipitation with 10% trichloroacetic acid followed by lipid removal with hexane or MTBE washes [4].

  • Non-linear Calibration Curves: This problem typically indicates saturation effects or incomplete oxygen removal. Dilute samples to remain within the linear range (typically 1-100 µM for direct methods) and ensure thorough deaeration with high-purity nitrogen. For the thiochrome method, verify that the derivatization reaction is not limited by reagent concentration (ensure at least 10-fold molar excess of ferricyanide).

Method Validation Parameters

For regulatory compliance and quality assurance, validate the polarographic method using these key parameters:

  • Linearity: Establish over at least five concentration levels with correlation coefficient (R²) > 0.995
  • Accuracy: Assess through spike recovery studies (target: 95-105% for pharmaceuticals, 85-115% for biological matrices)
  • Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) with %RSD < 5%
  • Specificity: Verify through absence of interference from structurally related compounds and matrix components
  • Robustness: Test method resilience to small changes in pH (±0.2 units), electrolyte concentration (±10%), and temperature (±2°C)

Applications in Pharmaceutical and Biological Analysis

The polarographic determination of this compound finds particular utility in pharmaceutical quality control settings where precise quantification of active ingredients is required. The method effectively quantifies thiamine in monovitamin preparations with minimal interference from common excipients [1]. For stability testing, polarography can detect degradation products that may form during storage, providing valuable information for shelf-life determinations. The technique's sensitivity in the µM range makes it suitable for assessing content uniformity in dosage forms and detecting potential counterfeiting through sub-potent products.

In clinical and biological research, polarographic methods enable thiamine status assessment in various matrices. With appropriate sample preparation, the technique can measure thiamine levels in blood, urine, and tissues, supporting investigations into deficiency states and metabolic disorders. The ability to detect thiamine without extensive sample derivatization (in direct methods) provides advantages for high-throughput analysis in epidemiological studies. Furthermore, the technique's adaptability to different phosphorylation states of thiamine (through separation or enzymatic conversion) allows researchers to study the vitamin's metabolic fate and biological activity in different physiological states [4] [5].

Conclusion

Polarographic methods represent robust, sensitive approaches for determining this compound across diverse sample types. The techniques leverage thiamine's inherent electrochemical properties, either through direct reduction at mercury electrodes or via indirect detection of its thiochrome derivative. While each method has distinct advantages and limitations, all provide viable pathways for quantifying this essential vitamin with precision adequate for most pharmaceutical and research applications. As electrochemical instrumentation continues to advance, particularly with the development of environmentally friendly electrode materials to replace mercury-based systems, polarographic methods will likely maintain their relevance in the analytical chemist's toolkit for thiamine analysis.

References

Thiamine bromide stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Thiamine Stability: Core Principles & Kinetics

Thiamine's stability in solution is primarily governed by pH and temperature. The following table summarizes key kinetic parameters for degradation, which are crucial for predicting shelf-life and planning experiments [1].

Solution Condition Activation Energy (Ea)* Degradation Pathway Dependence Impact of Initial Concentration
Acidic (pH 3) 21–27 kcal/mol Single, consistent pathway Not significant
Neutral (pH 6) 18–21 kcal/mol Varies with conditions Significant; higher concentration degrades faster

Note: Ea indicates the energy required for degradation to occur. A higher Ea, as seen in acidic conditions, means the reaction is more sensitive to temperature changes but overall proceeds more slowly, confirming greater stability at low pH [1].

  • The Critical Role of pH: Thiamine is significantly more stable in acidic conditions (pH < 6.0). This is due to its food-relevant pKa of 4.8; above this pH, the predominant molecular species has an unprotonated pyrimidine N1, which is far less stable [1].
  • A Note on Thiamine Bromide: While the foundational studies often use thiamine mononitrate (TMN) or thiamine chloride hydrochloride (TClHCl), the core thiamine molecule's degradation behavior is consistent. The salt form (counterion) dissociates in solution and does not independently affect stability, provided the solution pH is properly controlled [1].

Experimental Protocols & Best Practices

Recommended Workflow for Stability Testing

The following diagram outlines a general workflow for setting up a thiamine stability study in aqueous solution, based on established methodologies [1].

G cluster_params Define Parameters cluster_prep Solution Preparation cluster_storage Storage & Incubation cluster_analysis Analysis & Processing Define Experimental\nParameters Define Experimental Parameters Solution Preparation Solution Preparation Define Experimental\nParameters->Solution Preparation p1 Select pH (e.g., 3 vs 6) Define Experimental\nParameters->p1 Sample Storage &\nIncubation Sample Storage & Incubation Solution Preparation->Sample Storage &\nIncubation prep1 Use Deionized Water Solution Preparation->prep1 Analysis & Data\nProcessing Analysis & Data Processing Sample Storage &\nIncubation->Analysis & Data\nProcessing s1 Store in Dark Sample Storage &\nIncubation->s1 a1 Quantify Thiamine via HPLC Analysis & Data\nProcessing->a1 p2 Set Concentration(s) p3 Choose Temperatures (25°C, 40°C, 60°C, 80°C) prep2 Adjust pH with Acid/Base (Avoid buffer salts*) prep3 Transfer to Sealed Amber Vials s2 Monitor at Timepoints (Up to 1 Year) a2 Calculate % Remaining & Kinetic Constants (k, Ea)

Key Analytical Methods
  • HPLC for Quantification: The gold standard for monitoring thiamine degradation is Reverse-Phase High-Performance Liquid Chromatography (HPLC). An adapted AOAC method is commonly used [1].
    • Sample Prep: Deproteinize solutions and convert thiamine phosphate esters to free thiamine using acid phosphatase.
    • Detection: Oxidize thiamine to fluorescent thiochrome with alkaline potassium ferricyanide. Use fluorescence detection (excitation: 365 nm, emission: 440 nm) for high sensitivity [2].
    • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile can be employed [1].
  • UV-Spectrophotometry: For a simpler, faster analysis, a UV-Vis method can be developed. This often involves a derivatization reaction with a reagent like P-dimethyl amino benzaldehyde (PDAB) to form a colored complex with an absorption maximum at 425 nm [3]. This method is suitable for concentration ranges of 5-30 μg/mL.

Frequently Asked Questions (FAQs)

  • What is the single most important factor for stabilizing thiamine in solution?

    • Maintain an acidic pH. For the utmost stability, the solution pH should be kept at 3 or below. The degradation rate increases dramatically as the pH moves toward neutral and alkaline conditions [1].
  • Do buffer salts affect thiamine stability?

    • Yes, independently of pH. The type and concentration of buffer salts (e.g., phosphate, citrate) can catalyze thiamine degradation through specific ionic effects. For fundamental stability studies, it is recommended to adjust pH with pure acids (HNO₃ or HCl) and bases (NaOH) instead of buffer systems [1].
  • My thiamine solution is discoloring. What does this mean?

    • Discoloration (often yellow or brown) is a visual indicator of thiamine degradation. The extent of color change can be correlated with the amount of thiamine lost and the formation of degradation products. This should be quantified analytically via HPLC [1].
  • Can I use a UV-Vis method to analyze thiamine in complex biological samples?

    • Yes, validated UV-Spectrophotometric methods have been successfully used for determining thiamine levels in biological samples like urine, blood, and feces. The method demonstrates good precision and recovery rates [3].

Troubleshooting Common Experimental Issues

  • Rapid Degradation in All Conditions:

    • Check your water source. Ensure deionized water is used to avoid unknown contaminants.
    • Verify pH measurement and adjustment. A miscalibrated pH meter is a common source of error.
    • Ensure containers are sealed and light-proof. Use amber vials and seal caps with tape to prevent evaporation and photodegradation [1].
  • High Background Noise in HPLC Analysis:

    • Purify mobile phases. Use HPLC-grade solvents and high-purity water.
    • Check column performance. A degraded column can cause peak tailing and poor resolution. Ensure the column is suitable for the mobile phase pH.
  • Unexpectedly Low Thiamine Recovery:

    • Confirm the extraction efficiency. For solid samples (like foods or tablets), ensure the extraction protocol (e.g., using sonication or hot water reflux) is complete [4].
    • Check for adsorption losses. Thiamine can sometimes adsorb to filter membranes. Check the filtrate or centrifuge instead.

References

Preventing thiamine bromide degradation in alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Thiamine in Solution

Thiamine's stability is highly dependent on the pH of its environment. The core principle is that thiamine is significantly more stable under acidic conditions (below pH 6.0) due to its food-relevant pKa of 4.8. Above this pH, the molecule's structure shifts to a form that is much more susceptible to degradation [1] [2].

The table below summarizes key quantitative findings on how pH and concentration affect thiamine stability:

Factor Condition Impact on Stability & Kinetics
pH Level [2] pH 3 Greater stability; lower observed reaction rate constant ((k_{obs}))
pH 6 Significantly reduced stability; higher (k_{obs})
Initial Thiamine Concentration (at pH 6) [2] 1 mg/mL Lower reaction rate ((k_{obs}))
20 mg/mL Higher reaction rate ((k_{obs}))
Activation Energy ((E_a)) [2] pH 3 solutions Higher (E_a) (21–27 kcal/mol), indicating a different, more stable degradation pathway
pH 6 solutions Lower (E_a) (18–21 kcal/mol)

Mechanisms and Contributing Factors

Understanding the mechanisms behind thiamine's instability can inform your experimental design:

  • Structural Changes: Above pH 6, the predominant form of thiamine has an unprotonated pyrimidine N1, which is less stable than the protonated form present in acidic conditions [2].
  • Degradation Pathways: The difference in activation energies at different pH levels confirms that the chemical pathway of degradation changes with pH [2]. In alkaline conditions, degradation proceeds more readily.
  • Impact of Buffers: A critical finding for experimental protocol is that the type and concentration of buffer salts can affect thiamine degradation independent of pH [2]. Therefore, stability studies conducted without buffers provide a clearer view of the true pH effect.

Technical Guide: Preventing Degradation

Here are specific recommendations to prevent thiamine bromide degradation in your experiments:

  • Strictly Control pH: Maintain solution pH at or below 4.0 whenever possible. For alkaline buffers, this may require reformulation [1] [2].
  • Use Acidic Solution Vehicles: When preparing stock or experimental solutions, use dilute hydrochloric acid (HCl) or other suitable acids to achieve and maintain a low pH [1] [2].
  • Avoid Incompatible Buffers: Be cautious with common buffering agents. If buffers are necessary, their influence on stability should be empirically tested, as they may catalyze degradation [2].
  • Control Temperature: Store this compound solutions at refrigerated temperatures (e.g., 4°C) or frozen for long-term storage, as higher temperatures accelerate degradation [2] [3].
  • Protect from Light: Store solutions in amber glass vials or otherwise protect them from light, which is a known factor in thiamine degradation [3].

Experimental Workflow for Assessing Stability

When developing a new method or formulation involving this compound, you can follow this workflow to assess its stability under your specific conditions:

Start Start: Prepare this compound Solution A Adjust to Target pH (Use HCl, avoid buffers) Start->A B Divide into Aliquots A->B C Apply Stress Conditions (Temperature, Light, Time) B->C C->C Repeat over time D Sample at Time Intervals C->D E Analyze by HPLC D->E F Quantify % Thiamine Remaining E->F G Calculate Degradation Kinetics (k, t₉₀, Eₐ) F->G End Define Stable Conditions G->End

FAQ for Technical Support

Q1: Why is my this compound solution turning yellow and how can I prevent it? The yellow coloration is a visual indicator of degradation, which intensifies over time, especially under thermal stress [3]. This can be prevented by ensuring the solution is stored in acidic conditions (pH ~3-4), protected from light, and kept at refrigerated temperatures.

Q2: Does the counterion (bromide vs. chloride) itself affect thiamine's stability? The available research suggests that when thiamine salts are in solution, the salt is dissociated. The primary factor influencing stability is the solution pH, not the identity of the counterion [2].

Q3: What are the main degradation agents I should be concerned about? The most significant degradation agents for thiamine are alkaline conditions (high pH) and heat (thermolysis). Other factors include sulfites, oxygen, and light [2] [3].

References

Thiamine Bromide Extraction & Analysis: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Problem Phenomenon Potential Root Cause Recommended Solution
Low Analytical Recovery Thiamine degradation due to alkaline conditions during processing [1]. Maintain acidic conditions (pH <7, ideally pH 4-5) throughout the extraction process [1].
Incomplete protein precipitation or release of thiamine from enzymes [1]. Use cold Trichloroacetic Acid (TCA) or perchloric acid for protein precipitation, with a heating step (e.g., 100°C for 10-30 min) [1].
Presence of ascorbic acid or other compounds that inhibit oxidation to thiochrome [2]. Dilute the sample and re-analyze, as the inhibition effect can decrease with dilution [2].
Poor Precision & High Background Incomplete removal of Trichloroacetic Acid (TCA) after protein precipitation [1]. Wash the TCA-precipitated sample with water-saturated Methyl tert-butyl ether (MTBE) or an ethyl acetate/hexane mixture to reduce fluorescence background [1].
Use of sulfuric acid for hydrolysis, potentially containing sulfite impurities that degrade thiamine [1]. Use Hydrochloric Acid (HCl) (e.g., 10-100 mM) for the acid-heat hydrolysis step for more consistent recovery [1].
Low Fluorescence Yield in Cyanogen Bromide Assay Sub-optimal concentration of Cyanogen Bromide (BrCN) or sodium hydroxide [2]. Optimize BrCN and NaOH concentrations based on the specific sample and BrCN source. For free thiamine, ~0.25 M lab-prepared BrCN and ~1% NaOH are effective starting points [2].
Interference from pharmaceutical matrices or specific medications (e.g., some penicillins, diuretics) [3]. Be aware of potential interference; consider sample purification via ion exchange if interference is suspected [3].
Inconsistent Results with Tissue Samples Presence of endogenous thiaminase enzymes that break down thiamine post-sampling [1]. Homogenize tissue samples immediately in cold TCA. Store samples at -70°C or lower to prevent enzymatic degradation [1].
Conversion between different phosphate forms (TDP, TMP) during storage [1]. Define and control storage conditions. Use acid phosphatase enzyme to convert all phosphate esters to free thiamine for total thiamine assessment [3].

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

Q1: What is the single most critical factor for ensuring thiamine stability during extraction? A1: Maintaining an acidic pH is paramount. Thiamine is highly unstable under alkaline conditions, which cause the thiazole ring to open, leading to irreversible degradation. All extraction buffers and solutions should be pH-adjusted to an acidic range (e.g., pH 4-5) [1].

Q2: How should whole blood samples be processed for thiamine analysis? A2: For whole blood, freeze the sample at -70°C to -80°C for at least 24 hours to ensure complete lysis of red blood cells, where most thiamine diphosphate is located. After thawing, precipitate proteins with cold Trichloroacetic Acid (TCA), centrifuge, and use the supernatant for analysis. This process ensures the release and stabilization of the vitamin [1].

Q3: What are the best practices for handling tissue samples? A3:

  • Immediate Homogenization: Homogenize tissue immediately upon collection in cold acid (e.g., 2-10% TCA) to inactivate degrading enzymes.
  • Avoid High-Energy Methods: Manual grinding is often preferred over high-speed or ultrasonic homogenization, which can lead to thiamine loss.
  • Storage Temperature: Store homogenates at -70°C or lower. Note that conversion between phosphate esters can still occur at -20°C [1].
Methodology & Analysis

Q4: Why is an enzymatic digestion step used in some protocols? A4: Enzymatic digestion serves two main purposes:

  • To liberate protein-bound thiamine: Enzymes like papain break down proteins, releasing thiamine that is non-specifically bound.
  • To dephosphorylate thiamine esters: Enzymes like acid phosphatase from potato convert thiamine mono-, di-, and triphosphates into free thiamine, allowing for the measurement of total thiamine content [3]. This is crucial for many food and biological matrices.

Q5: What are the optimal conditions for the Cyanogen Bromide (BrCN) oxidation assay? A5: The optimal conditions depend on the source of BrCN and the form of thiamine (free or phosphorylated). The table below summarizes key parameters from the literature.

Factor Condition Notes & Considerations
BrCN Concentration ~0.25 M (lab-prepared, for free thiamine) Concentration required differs for thiamine diphosphate (~0.17-0.20 M). A compromise of 0.23-0.24 M can be used for both [2].
NaOH Concentration ~1% (final concentration) This alkaline condition is necessary for the formation of the fluorescent thiochrome product [2].
Oxidation Time Timing is critical The reaction with BrCN must be carefully timed for good precision, as per the referenced method [3].

Experimental Protocol: Thiamine Bromide Analysis via Cyanogen Bromide Oxidation

This protocol outlines a method for determining thiamine content by oxidizing it to its highly fluorescent derivative, thiochrome.

G cluster_0 Critical Control Parameters A Sample Homogenization B Acid-Heat Extraction A->B Cold Acidic Buffer C Enzymatic Digestion B->C pH Adjustment D Protein Precipitation & Filtration C->D e.g., TCA E Cyanogen Bromide Oxidation D->E Clear Supernatant F Fluorescence Measurement E->F Alkaline BrCN CP1 Maintain Acidic pH (pH 4-5) CP2 Optimize BrCN/NaOH Concentration & Time CP3 Handle BrCN in Fume Hood

Title: Thiochrome Assay Workflow

Materials:

  • Samples: Tissue, blood, or pharmaceutical formulations containing this compound.
  • Reagents: Trichloroacetic Acid (TCA), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Cyanogen Bromide (BrCN) - CAUTION: Highly toxic. Use in a fume hood., Acid Phosphatase (e.g., from potato).
  • Equipment: Homogenizer, centrifuge, water bath, fluorometer.

Detailed Procedure:

  • Sample Homogenization:

    • Weigh the sample accurately.
    • For tissues, homogenize immediately in cold 2% Trichloroacetic Acid (TCA) (e.g., 1:5 w/v ratio) using a manual or mechanical homogenizer. Keep the sample on ice [1].
    • For whole blood, follow the freeze-thaw and TCA precipitation method described in FAQ A2 [1].
  • Acid-Heat Extraction & Dephosphorylation:

    • Transfer the homogenate to a tube and subject it to a heat step (e.g., 100°C for 10-30 minutes in a water bath) to fully release thiamine from proteins and enzymes [1].
    • Cool and centrifuge (e.g., 3000 × g for 10 min) to remove precipitated proteins and debris.
    • For Total Thiamine: Adjust the pH of the supernatant to the optimal range for acid phosphatase (e.g., pH 4.5-5.0). Incubate with the enzyme (e.g., 2-4 hours at 37°C) to convert all phosphorylated esters to free thiamine [3].
    • For Free Thiamine: Proceed without enzymatic treatment.
  • Sample Clean-up:

    • If Trichloroacetic Acid (TCA) was used, wash the supernatant with water-saturated Methyl tert-butyl ether (MTBE) to remove the TCA, which can cause high background fluorescence. Mix and allow phases to separate; use the aqueous (bottom) layer [1].
  • Oxidation and Fluorescence Measurement:

    • Take an aliquot of the cleaned-up sample.
    • Add Cyanogen Bromide (BrCN) solution at the optimized concentration (e.g., ~0.25 M for free thiamine) [2].
    • Immediately after, add Sodium Hydroxide (NaOH) to a final concentration of approximately 1% to create the alkaline environment needed for thiochrome formation [2].
    • Allow the reaction to proceed for a precise, predetermined time (e.g., 1-2 minutes).
    • Measure the fluorescence of the resulting thiochrome in a fluorometer (typically excitation ~370 nm, emission ~435 nm).

References

Overcoming matrix interference in thiamine bromide analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions on Thiamine Analysis

Here are answers to specific challenges you might encounter:

1. Which medications are known to interfere with thiamine analysis? Interference has been reported with several commonly used medications. Specifically, penicillin derivatives, certain diuretics, and some antiepileptic drugs can cause interference in thiochrome-based assays [1] [2]. It is critical to be aware of a patient's medication history when interpreting results.

2. My sample recovery is low. How can I improve it? Pre-assay sample handling significantly impacts recovery. Freezing samples prior to analysis has been shown to increase the yield of thiamine by approximately 41% (±29% SD) [1] [2]. Furthermore, ensure you are using an effective dephosphorylating agent; acid phosphatase from potato has been demonstrated to be superior to alternatives from wheat germ or alpha-amylase [1] [2].

3. How should I store thiamine samples to ensure stability? Thiamine samples have specific stability windows depending on storage conditions [1] [2]:

  • Room Temperature: Stable for up to 2 days.
  • Refrigerated: Stable for up to 7 days.
  • Frozen: Can be stored for up to 2 years.

4. What is the preferred method for analyzing thiamine and its phosphate esters in whole blood? HPLC with fluorescence detection is the most common and well-regarded method [3]. A validated protocol involves:

  • Protein Precipitation: Using trichloroacetic acid (TCA) on whole blood [4].
  • Derivatization: Converting thiamine compounds to fluorescent thiochromes with potassium ferricyanide [4].
  • Separation and Detection: Using a reversed-phase HPLC column with gradient elution and fluorescence detection. This method can separate and measure free thiamine and its phosphate esters in under 5.5 minutes [4].

Troubleshooting Guide: Common Problems & Solutions

This table outlines specific issues and evidence-based corrective actions.

Problem Potential Cause Recommended Solution
Low Analytical Recovery Inefficient release from proteins or cells [5]. Use mechanical homogenization in cold TCA; implement a pre-assay freezing step [1] [5] [2].
High Background Noise (HPLC) Incomplete removal of TCA after protein precipitation [5]. Wash the TCA-treated sample with water-saturated Methyl tert-butyl ether (MTBE) or an ethyl acetate/hexane mixture [5].
Formation of Oxythiamine Overly aggressive acid-heat extraction [5]. Use HCl for hydrolysis instead of sulfuric acid, and avoid excessively high temperatures or prolonged heating during extraction [5].
Poor Dephosphorylation Suboptimal enzyme selection [1] [2]. Use acid phosphatase from potato for dephosphorylation [1] [2].
Instability of Thiamine Improper pH or storage conditions [5]. Maintain samples in acidic conditions (pH 4-5); adhere to validated stability timelines for storage [1] [5] [2].
Method Lacks Specificity Co-eluting compounds or matrix effects [5]. Employ gradient elution HPLC; use fluorescence detection specific to thiochrome derivatives [4] [3].

Experimental Protocol: Key Techniques

Here are detailed methodologies for core procedures cited in the guides.

Protocol 1: HPLC Measurement of Thiamine and Its Phosphates in Whole Blood [4] This rapid method allows for the separation of thiamine compounds within 5.5 minutes.

  • Protein Precipitation: Add whole blood to Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge to remove the precipitate.
  • Derivatization: To the supernatant, add potassium ferricyanide under alkaline conditions to oxidize thiamine, TMP, and TDP to their respective fluorescent thiochromes.
  • Chromatography:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: A simple gradient elution between two solvents is used (specific solvents are not detailed in the abstract).
    • Detection: Fluorescence detection (typical excitation ~365 nm, emission ~435 nm).
  • Validation: This method has been validated with a linear range up to 4000 nmol/L, a lower limit of quantification of 3 nmol/L, and a total CV of <9.4% [4].

Protocol 2: Sample Preparation for Complex Matrices [5] Proper sample preparation is critical to overcome matrix interference.

  • Homogenization: Manually grind tissue samples in cold 2% Trichloroacetic Acid (TCA). Avoid high-speed grinding or ultrasonic methods which can cause thiamine loss.
  • Protein Precipitation & Extraction: For complete release, use acid-heat treatment.
    • Treat homogenized samples with 10% TCA or HCl.
    • Autoclave at 100-120°C for 10-30 minutes.
    • Note: HCl is preferred over sulfuric acid, which can lead to low recoveries due to sulfite impurities or adsorption [5].
  • Clean-up: Wash the TCA-treated sample with water-saturated MTBE or a 3:2 ethyl acetate/hexane mixture to remove TCA, which can cause high background fluorescence [5].
  • Dephosphorylation (if measuring total thiamine): Incubate with acid phosphatase (from potato) to convert all phosphate esters to free thiamine [1] [2].

Workflow for Overcoming Matrix Interference

The following diagram maps the logical workflow for identifying and resolving matrix interference issues, integrating the solutions from the FAQs and troubleshooting guide.

Start Start: Suspected Matrix Interference P1 Check Sample Preparation Start->P1 SP1 Sample stored correctly? (Frozen pre-assay can boost yield) P1->SP1 P2 Review Extraction & Clean-up EX1 Using HCl for hydrolysis? (Avoids low recovery vs. H₂SO₄) P2->EX1 P3 Evaluate Analytical Specificity AS1 HPLC method specific enough? (Gradient elution recommended) P3->AS1 P4 Verify Method Precision/Recovery PR1 Recovery rates low? (Check acid-heat extraction steps) P4->PR1 End Issue Resolved SP2 Homogenization method correct? (Manual grinding in cold TCA is best) SP1->SP2 SP3 Dephosphorylation efficient? (Use potato acid phosphatase) SP2->SP3 SP3->P2 EX2 TCA properly removed? (Wash with MTBE/ethyl acetate mix) EX1->EX2 EX3 pH controlled during prep? (Keep acidic to prevent degradation) EX2->EX3 EX3->P3 AS2 Patient on interfering meds? (e.g., Penicillins, Diuretics) AS1->AS2 AS2->P4 PR2 Precision (CV) high? (Validate method per ICH guidelines) PR1->PR2 PR2->End

References

Improving thiamine bromide detection sensitivity in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary challenges in detecting thiamine with HPLC? Thiamine itself has a low native UV absorbance and a low extinction coefficient, making direct detection insensitive [1]. Biological matrices often contain compounds that cause interfering fluorescence (autofluorescence) at similar wavelengths to thiamine's derivatives, which reduces specificity and sensitivity [1].

  • Q2: How is thiamine typically detected to overcome these challenges? The most common and effective strategy is precolumn derivatization. Thiamine is chemically oxidized under alkaline conditions to form thiochrome, a highly fluorescent compound. This allows for sensitive and selective detection with a fluorescence detector [2] [1]. The typical excitation and emission wavelengths for thiochrome are 360-366 nm and 435-450 nm, respectively [2] [3] [1].

  • Q3: My peak shape is tailing, which hurts sensitivity. What could be the cause? Peak tailing is a common issue that can impact both resolution and quantitation. According to troubleshooting resources, the top causes to investigate are [4]:

    • Column Issues: A deteriorated or contaminated HPLC column is a leading cause.
    • Silanol Interactions: For silica-based columns, unwanted interactions between the basic analyte and acidic silanol groups on the column packing can cause tailing. Using a polymeric column can avoid this.
    • Injection Solvent: If the injection solvent is stronger than the mobile phase, it can distort peak shape.
    • Void in Column: A void formed at the inlet of the column can degrade performance.
    • Extra-column Volume: Excessive tubing volume or poorly connected fittings before the detector can lead to peak broadening and tailing.
  • Q4: How can I improve the purification of thiamine from my sample before analysis? Comparing two common extraction methods for thiochrome reveals clear differences in performance:

Extraction Method Average Recovery Key Advantages/Disadvantages
Solid-Phase Extraction (SPE) 84% - 101% [3] Higher recovery; avoids use of irritant solvents [3].
Liquid-Liquid Extraction (Isobutanol) 63% - 65% [3] Lower recovery; isobutanol is an irritant to eyes and skin [3].

The search results indicate that using styrene-divinylbenzene adsorbent cartridges for SPE is a robust and safer choice for routine analysis [3]. Furthermore, one study used magnetic beads conjugated with a thiamine-binding protein for highly selective cleanup, which could be explored for complex matrices [1].

Experimental Protocols for Sensitive Thiamine Detection

Here are detailed methodologies for measuring thiamine and its esters, adapted from published protocols.

Protocol 1: Rapid Determination in Whole Blood

This method, adapted from a clinical chemistry paper, is designed for speed and uses whole blood without needing to isolate red blood cells [5].

  • Sample Preparation: Precipitate proteins in whole blood using trichloroacetic acid (TCA) [5].
  • Derivatization: Convert thiamine and its phosphate esters to their respective thiochromes by adding potassium ferricyanide under alkaline conditions [5].
  • HPLC Conditions:
    • Separation: Reversed-phase column with a gradient elution.
    • Mobile Phase: A simple acidic buffer is used to improve column stability [6] [5].
    • Detection: Fluorescence detection (excitation ~360 nm, emission ~450 nm) [5].
  • Performance: This method reports a total run time of under 5.5 minutes, a lower limit of quantification (LLOQ) of 3 nmol/L, and a total CV of less than 9.4% [5].

The workflow for this method can be summarized as follows:

A Whole Blood Sample B Protein Precipitation with TCA A->B C Centrifugation B->C D Collect Supernatant C->D E Alkaline Derivatization with Potassium Ferricyanide D->E F Formation of Fluorescent Thiochrome Derivatives E->F G HPLC Analysis: Gradient Elution & Fluorescence Detection F->G

Protocol 2: Optimized Isocratic Method for Food Samples

This protocol, optimized using a Box-Behnken experimental design for wheat flour, can be a robust foundation for other sample types [3].

  • Sample Preparation: Involves acid hydrolysis to extract thiamine, followed by enzymatic digestion to convert phosphate esters to free thiamine. Thiochrome is then formed and purified using Solid-Phase Extraction [3].
  • Optimal HPLC Conditions (Isocratic):
    • Mobile Phase: Phosphate buffer (0.02 M, pH 6.0) mixed with an organic modifier (Methanol 88% / Acetonitrile 12%) [3].
    • Organic Modifier Proportion: 90% of the above mixture [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: Fluorescence (Ex: 366 nm, Em: 435 nm) [3].

Advanced Optimization & Troubleshooting Guide

For persistent sensitivity issues, consider these advanced strategies.

Objective Function-Based Method Optimization

Modern approaches use machine learning to systematically optimize HPLC methods. The key parameters ("objective functions") used to define a high-quality chromatogram for sensitivity and resolution are [7]:

  • Minimize Run Time: Shorten the time the last peak elutes.
  • Maximize Critical Resolution (RsCrit): Ensure the smallest resolution between any two consecutive peaks is sufficient.
  • Maximize Peak Count: Ensure all components in the sample are detected.

An autonomous system can use algorithms like Bayesian optimization to find the best combination of HPLC parameters (e.g., gradient profile, temperature, pH) that maximizes these objectives [7].

Systematic Troubleshooting of Common Problems

The table below outlines other common issues that affect sensitivity and their potential solutions.

Problem Potential Causes Troubleshooting Actions
Low Peak Area/Height Incomplete derivatization; sample degradation; detector lamp failure. Check derivatization reagent freshness and pH; ensure sample stability; verify detector performance [4] [1].
Extra Peaks Sample contamination; carryover; mobile phase impurities. Use high-purity reagents; check and clean the autosampler; run blank injections [4].
Retention Time Drift Mobile phase evaporation or degradation; column temperature fluctuations. Prepare fresh mobile phase daily; use a column heater for temperature stability [4].
High Backpressure Blocked in-line filter; column clogging; buffer crystallization. Replace or clean the guard column and in-line filter; flush the system according to column instructions [4].

Key Takeaways for Your Support Center

To maximize the sensitivity of thiamine bromide detection in HPLC, the core principles are:

  • Convert thiamine to thiochrome for highly sensitive fluorescence detection [2] [1].
  • Use efficient sample cleanup like Solid-Phase Extraction to improve recovery and reduce matrix interference [3].
  • Systematically troubleshoot physical HPLC components and method parameters using established guides [4].

References

Thiamine Bromide: Key Chemical & Handling Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Thiamine Bromide (Pyrithiamine hydrobromide) to guide your experimental setup.

Property Details
CAS Number 534-64-5 [1]
Molecular Formula C₁₄H₁₈N₄O•2HBr [1]
Molecular Weight 420.14 g/mol [1]
Purity ~95% (Refer to Certificate of Analysis for lot-specific data) [1]
Solubility Water-soluble [1]. Specific quantitative data (e.g., mg/mL) is not provided in the searched literature.
Storage Store at room temperature, protected from moisture and light [2].

Troubleshooting Guide for Solubility and Stability

Here are solutions to common challenges you might encounter when working with this compound.

Issue Possible Cause Proposed Solution
Poor Solubility Inadequate pH control; solvent choice. Ensure aqueous solutions are slightly acidic. Thiamine is stable in acid but labile in alkaline conditions, where the thiazole ring can open [3].
Unexpected Precipitate Solution has turned alkaline. Check pH. Re-constitute in a mildly acidic buffer (e.g., 0.1 M HCl or phosphate buffer, pH ~4.0).
Low Recovery / Degradation Non-specific binding to proteins/plastics; harsh extraction conditions. For complex biological matrices, use acid (e.g., TCA, HCl) with a heat treatment for homogenization [3]. Use low-binding tubes.
Low Analytical Signal Formation of oxythiamine under strongly acidic conditions at high temperatures. Optimize acid hydrolysis conditions (time, temperature, acid concentration). HCl is often preferred over sulfuric acid [3].

Experimental Workflow for Sample Preparation

For analyzing this compound in complex biological samples (e.g., tissues, blood), a robust preparation protocol is critical. The following workflow, based on general best practices for thiamine analysis, can serve as a guide [3].

start Start: Homogenize Sample step1 Acid Precipitation (e.g., 2% TCA in cold) start->step1 step2 Heat Treatment (Autoclave 120°C, 10-30 min) step1->step2 step3 Centrifuge to Remove Debris step2->step3 step4 Wash Supernatant (e.g., water-saturated MTBE) step3->step4 step5 pH Adjustment (Adjust to analytical method requirements) step4->step5 end End: Filter & Analyze step5->end

Protocol Details:

  • Homogenization: Mechanically homogenize the sample (e.g., tissue, cells) in a cold acidic solution, such as 2% (v/v) trichloroacetic acid (TCA) or 10-100 mM HCl. The cold acid helps precipitate proteins and stabilize thiamine [3].
  • Heat Treatment: Subject the homogenate to heat, for example, by autoclaving at 100-120°C for 10-30 minutes. This step is crucial for releasing thiamine that is bound to proteins or enzymes [3].
  • Clarification: Centrifuge the sample to remove precipitated proteins and cellular debris.
  • Clean-up: Wash the resulting acidic supernatant with an organic solvent like methyl tert-butyl ether (MTBE) or an ethyl acetate/hexane mixture to remove the TCA and other non-polar impurities, which can improve subsequent analysis [3].
  • pH Adjustment: Adjust the pH of the final aqueous solution as required for your specific analytical method (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of pyrithiamine hydrobromide (this compound)? It is primarily used as a research tool to induce thiamine deficiency in experimental models. It acts as a thiamine analog that inhibits the growth of organisms requiring intact thiamine and blocks the formation of the active cofactor cocarboxylase from thiamine [1].

Q2: How should I store this compound stock solutions and for how long are they stable? While specific stability studies for this compound solutions were not found, general guidelines for thiamine recommend storing solutions in the dark at room temperature. One study noted that TCA-treated and washed samples were stable for at least 48 hours [3]. It is advisable to prepare fresh solutions frequently, especially for sensitive experiments.

Q3: Why is HCl preferred over other acids for thiamine extraction? Recovery rates are a key consideration. Some studies have observed low recoveries with sulfuric acid, potentially due to sulfite impurities that degrade thiamine or adsorption of thiamine onto precipitates. HCl generally provides more consistent and higher recovery yields [3].

Key Considerations for Your Research

  • Confirm Purity: Always check the Certificate of Analysis for your specific lot of pyrithiamine hydrobromide, as purity can vary [1].
  • Matrix Matters: The optimal extraction and analysis protocol can differ significantly depending on your sample matrix (e.g., cell culture, liver tissue, blood). You may need to adapt the general workflow provided.
  • Analytical Method: The cleanup and pH adjustment steps are particularly important if you are using sensitive techniques like HPLC with fluorescence detection, to avoid interfering compounds and ensure the analyte is in the correct form.

References

Method validation for thiamine bromide assays

Author: Smolecule Technical Support Team. Date: February 2026

Assay Conditions & Optimization

The table below consolidates critical parameters for the cyanogen bromide oxidation method as described in the research.

Parameter Optimal Condition for Free Thiamine Optimal Condition for Thiamine Diphosphate Key Considerations & Findings

| Cyanogen Bromide (BrCN) Concentration | 0.25 M (lab-prepared) [1] | 0.15-0.20 M (lab-prepared) [1] | • For a mix of both forms, use 0.23-0.24 M BrCN. [1] • With commercial solid BrCN, optimum is much lower (~0.04 M). [1] | | Sodium Hydroxide (NaOH) Concentration | ~1% (final concentration) [1] | Information not specified in search results | • With commercial BrCN, optimum NaOH may be ~0.16%. [1] | | Dephosphorylating Agent | Acid phosphatase from potato was superior to α-amylase or acid phosphatase from wheat germ. [2] | | | | Sample Pre-treatment | Pre-assay freezing increased yield by 41% (±29% SD). [2] | | | | Fluorescence Intensity | Using 1.8 M BrCN (vs. conventional 0.11 M) increased fluorescence intensity by 300% or more. [1] | | |

Common Issues & Troubleshooting

Here are answers to specific problems you might encounter during the experiment.

What are known sources of interference in this assay? The assay can be affected by certain medications. Unreported interference was observed with penicillin derivatives, as well as several commonly used diuretic and antiepileptic medications. [2]

How can I deal with samples that contain ascorbic acid? Ascorbic acid inhibits the oxidation reaction. The inhibition decreases roughly inversely proportional to the sample concentration. Note that increasing the amount of BrCN reagent does not reduce this inhibition. One suggested workaround is to accurately determine thiamine by measuring serially diluted samples and extrapolating the values. [1]

What is the precision and recovery profile of a well-optimized assay? When optimized, the method shows good performance. One study reported:

  • Precision: Within-run CV of 3.6% and between-run CV of 7.4% for total thiamin in whole blood. [2]
  • Accuracy: Analytical recoveries of 93-109% across low, intermediate, and high additions of thiamine to whole blood. [2]
  • Linearity: A linear standard curve from 10 to 3000 nmol/L. [2]

How should samples be stored for this assay? Samples are stable for:

  • Two days at room temperature
  • Seven days when refrigerated
  • Up to two years when frozen [2]

Alternative Assay Methods

While the cyanogen bromide method is common, other techniques exist for quantifying thiamine bromide.

  • Amperometric Titration: This method has been used for drug forms. It was developed to address limitations of other methods that were either insufficiently specific or too long and laborious. [3]
  • Differential Spectrophotometry: This method allows for the determination of the percent content of this compound with high accuracy. [4]

Methodology Workflow

The following diagram illustrates the core steps of the cyanogen bromide-based assay for thiamine, integrating the optimization parameters mentioned above.

Start Start: Sample Preparation Step1 Dephosphorylation Use acid phosphatase from potato Start->Step1 Step2 Oxidation Reaction Key Parameters: - BrCN: 0.23-0.24 M (mixed forms) - NaOH: ~1% final conc. Step1->Step2 Step3 Fluorescence Measurement Use concentrated BrCN (1.8 M) for 300%+ intensity Step2->Step3 Step4 Data Analysis Linear range: 10-3000 nmol/L Step3->Step4 End End Step4->End Interference Watch for Interferences: - Penicillins - Diuretics - Antiepileptics - Ascorbic Acid Interference->Step2 affects

References

Reducing oxidative degradation of thiamine bromide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oxidative Degradation of Thiamine

Thiamine and its salts, like thiamine bromide, are inherently unstable in solution and susceptible to degradation through various pathways. The table below summarizes the key factors that contribute to this process.

Factor Effect on Thiamine Stability
Oxidation [1] Significant degradation occurs upon exposure to oxidizing agents.
Alkaline Conditions [1] Basic hydrolysis (e.g., NaOH) is a major degrading agent.
Heat/Thermolysis [1] Elevated temperatures significantly increase the kinetic degradation.
Light [1] Exposure to light accelerates the degradation process.

Oxidative stress is not only a problem during storage but can also be a consequence of thiamine deficiency in biological systems. Research indicates that a lack of thiamine diphosphate (the active form) impairs mitochondrial energy metabolism, leading to a buildup of reactive oxygen species (ROS) and oxidative stress, which in turn can cause neuronal cell death [2]. This biological context underscores the importance of maintaining thiamine integrity.

Strategies to Minimize Oxidative Degradation

The following table consolidates practical approaches to protect this compound from degrading, based on general pharmaceutical practices and the stability information available.

Strategy Recommendation Rationale
pH Control Maintain acidic conditions [1]. Minimizes base-catalyzed hydrolysis.
Temperature Control Store solutions in a refrigerator; avoid heat during processing [1]. Slows down degradation kinetics.
Protect from Light Use amber vials or light-protective packaging [1]. Prevents photolytic decomposition.
Avoid Oxidizing Agents Ensure reagents and solvents are free of peroxides; consider antioxidants with compatibility testing [1]. Directly prevents oxidative degradation.
Formulation Optimization Change excipients (e.g., preservatives) to improve stability [1]. Improves overall stability of the solution.

Experimental Protocol: Forced Degradation Study

This methodology is used to identify how this compound degrades and to validate the stability of your analytical methods [1].

1. Preparation of Stock Solution: Dissolve a known quantity of high-purity this compound in water to create a stock solution (e.g., 100 mg/L).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 1 hour, then neutralize.
  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 1 hour, then neutralize.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 0.1% to 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Expose the solid powder and an aqueous solution to dry heat at 60°C for several days.
  • Photolytic Degradation: Expose solid and solution samples to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Analysis: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining this compound and its degradation products. Compare chromatograms from stressed samples with a control sample to identify new peaks formed due to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound degradation in a solution? A1: The primary visible change is the development of a yellow coloration in the solution, which intensifies over time as degradation progresses [1].

Q2: Why does my thiamine solution turn yellow even when stored in the fridge? A2: While refrigeration slows degradation, it does not stop it. The yellow color indicates that degradation is still occurring over time. Other factors, such as the pH of the solution, the presence of trace metals, or incompatible excipients (like certain preservatives), can contribute to this ongoing chemical instability [1].

Q3: Are there any specific formulation changes proven to enhance thiamine stability? A3: One study found that replacing phenol with chlorobutanol as a microbial preservative in an injectable thiamine formulation resulted in improved stability, suggesting that careful selection of excipients is crucial [1].

Q4: What is the most sensitive method to monitor thiamine degradation? A4: Chromatographic methods, particularly HPLC, are the most effective. When coupled with a UV or mass spectrometer detector, HPLC can separate thiamine from its degradation products and accurately quantify the amount of intact molecule remaining [1].

Thiamine Degradation Pathways

The following diagram illustrates the interconnected relationship between thiamine deficiency, oxidative stress, and cell damage, which is part of the underlying chemistry that makes the vitamin prone to degradation.

G TD Thiamine Deficiency MD Mitochondrial Dysfunction TD->MD OS Oxidative Stress (ROS Production) MD->OS ED Excitotoxicity & Glutamate Release OS->ED CD Cellular Damage OS->CD Lipid Peroxidation Protein/DNA Damage ED->CD CP Cell Death (Apoptosis/Necrosis) CD->CP

Key Takeaways and Future Research

To ensure the stability of your this compound experiments:

  • Control the environment: Strictly manage pH, temperature, and light exposure [1].
  • Monitor proactively: Use stability-indicating HPLC methods to track degradation [1].
  • Formulate wisely: Select compatible excipients, such as chlorobutanol over phenol as a preservative [1].

A significant challenge is translating accelerated stability data into accurate predictions for long-term shelf-life under normal storage conditions. Future research should focus on this, as well as on the efficacy and safety of novel antioxidants in thiamine formulations.

References

Validation of thiamine bromide analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Techniques for Thiamine

The table below summarizes the core characteristics of two primary analytical techniques based on the search results, alongside a promising bioanalytical approach.

Feature UV-Spectrophotometry [1] HPLC with Fluorescence Detection [2] Bioanalytical Assays (e.g., ETKA) [2]
Principle Measurement of absorbance after chromogenic derivatization with PDAB reagent. Oxidation of thiamine to fluorescent thiochrome, followed by chromatographic separation and detection. Measurement of transketolase enzyme activity in erythrocytes with and without added TDP (Thiamine Pyrophosphate).
Key Experimental Protocol Reaction with PDAB in acidic conditions; measurement of absorbance at 425 nm. Alkaline oxidation with potassium ferricyanide; reverse-phase HPLC on a poly(divinyl)benzene column. Incubation of hemolyzed blood with and without TDP; monitoring NADH depletion at 340 nm.
Linear Range 5 - 30 μg/mL [1] Information not explicitly stated in search results Not applicable (functional activity test)

| LOD / LOQ | LOD: 1.51 μg/mL LOQ: 4.57 μg/mL [1] | Generally more sensitive than UV, but specific values not stated. | Not applicable (functional activity test) | | Precision (% RSD) | Intraday & Interday: < 2% [1] | Information not explicitly stated in search results | Information not explicitly stated in search results | | Accuracy (% Recovery) | 95.02 - 101.43% [1] | Information not explicitly stated in search results | Information not explicitly stated in search results | | Best For | Routine quality control of simple formulations and bulk API where high sensitivity is not critical [1] [3]. | Complex matrices (blood, tissues), speciation of phosphate esters (TMP, TDP, TTP), and when high specificity/sensitivity is required [4] [2]. | Assessing functional thiamine deficiency status in clinical samples, rather than direct concentration measurement [2]. |

Detailed Experimental Protocols

For researchers developing and validating methods, here are more detailed workflows for the key techniques.

UV-Spectrophotometric Method (using PDAB reagent) [1]

This method was developed using a Central Composite Design (CCD) for optimization.

  • Derivatization Protocol:
    • Reaction: Mix the thiamine-containing sample with the optimized volumes of 4% PDAB (p-dimethylaminobenzaldehyde) reagent and concentrated HCl.
    • Analysis: Measure the absorbance of the resulting colored complex at 425 nm against a reagent blank.
  • Method Validation Highlights:
    • Linearity: The method was linear in the range of 5-30 μg/mL with a determination coefficient (R²) of 0.998.
    • Applications: Successfully applied to determine thiamine in pharmaceutical tablets and biological samples like urine, blood, and feces.
HPLC with Fluorescence Detection (Thiochrome Method) [4] [2]

This is a widely recognized and more specific approach for complex samples.

  • Sample Preparation Protocol:
    • Homogenization & Protein Precipitation: Homogenize the sample (e.g., tissue, blood) in cold trichloroacetic acid (TCA, 2-10%) or perchloric acid.
    • Hydrolysis (if measuring total thiamine): Treat the sample with acid phosphatase to dephosphorylate thiamine phosphate esters (TMP, TDP) into free thiamine.
    • Clean-up: Wash the acid supernatant with solvents like methyl tert-butyl ether (MTBE) to remove residual TCA, which can cause high background fluorescence.
  • Derivatization & Analysis Protocol:
    • Oxidation: Mix the cleaned-up sample with an alkaline solution (e.g., NaOH) and an oxidizing agent like potassium ferricyanide to convert thiamine to thiochrome.
    • HPLC Analysis: Inject into an HPLC system. A reverse-phase column with a polymeric (e.g., poly(divinyl)benzene) stationary phase is recommended for better stability at high pH.
    • Detection: Use a fluorescence detector with excitation at 360 nm and emission at 450 nm.

Workflow Diagrams

To better visualize the multi-step processes for the two main quantitative methods, the following workflows are outlined below.

UV_Workflow start Sample (Biological/Pharmaceutical) step1 Add PDAB Reagent & HCl start->step1 step2 Form Colored Complex step1->step2 step3 Measure Absorbance at 425 nm step2->step3 end Quantify Thiamine Concentration step3->end

UV-Spectrophotometry Workflow

HPLC_Workflow start Complex Sample (e.g., Blood, Tissue) step1 Homogenize in Acid (TCA) & Centrifuge start->step1 step2 Optional: Enzymatic Dephosphorylation step1->step2 step3 Oxidation with Alkaline Ferricyanide step2->step3 step4 Form Thiochrome step3->step4 step5 HPLC Separation & Fluorescence Detection step4->step5 end Quantify Thiamine/ Speciate Phosphates step5->end

HPLC-Fluorescence (Thiochrome) Workflow

Key Considerations for Method Validation

When validating an analytical method for thiamine, especially for regulatory submission, please pay close attention to the following parameters and challenges [3] [4]:

  • Stability is Critical: Thiamine is unstable in neutral and alkaline conditions. All sample preparation and storage must be conducted under acidic conditions (pH < 7) to prevent degradation [4].
  • Matrix Effects: Biological matrices (blood, tissue) contain components that can cause autofluorescence or interfere with detection. Proper sample clean-up and the use of internal standards are crucial for accuracy [2].
  • Speciation of Analytes: If you need to measure specific forms of thiamine (free thiamine, TMP, TDP), the sample preparation protocol (specifically the use of phosphatase enzymes) must be carefully designed and controlled [4] [2].
  • Validation Parameters: A full method validation should demonstrate:
    • Specificity/Selectivity: Ability to measure thiamine accurately in the presence of other components.
    • Linearity & Range: The concentration interval over which the method provides accurate results.
    • Accuracy & Precision: Closeness to the true value and reproducibility of measurements.
    • LOD & LOQ: The lowest amount of thiamine that can be detected and quantified.
    • Robustness: The method's resilience to small, deliberate variations in parameters.

References

Method comparison for thiamine bromide detection

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Detecting Thiamine Bromide

Method Name Core Principle Typical Application Context Key Performance Metrics / Notes
Amperometric Titration [1] [2] Measurement of electric current change during a titration reaction [1]. Drug form analysis [1] [2]. Cited as more specific and less laborious than gravimetric or fluorometric methods of its time [1].
Differential Spectrophotometry [3] Measurement of light absorption by the analyte at specific wavelengths. Quantitative determination of content with high accuracy [3]. --
Spectrofluorometric Assay [4] Oxidation of thiamine to form a fluorescent product (using 2,3,5,6-tetrabromo-1,4-benzoquinone) [4]. Analysis in injections and multivitamin preparations [4]. Detection Range: 20-160 ng/mL [4]. Recovery: 98.78-99.98% in commercial preparations [4]. High selectivity in the presence of other B vitamins [4].
Thiochrome Fluorometry [5] [6] Oxidation of thiamine under alkaline conditions (e.g., with potassium ferricyanide) to form highly fluorescent thiochrome [5]. A foundational technique; often coupled with HPLC for modern analysis of clinical and biological samples [5] [6]. Excitation/Emission: 360 nm / 450 nm [5]. Improves specificity and sensitivity over UV detection. Requires sample preparation to separate thiochrome from background fluorescence [5].

Deeper Dive into Key Methods and Protocols

1. Thiochrome Conversion and HPLC Analysis This is a cornerstone technique where thiamine is converted to thiochrome for highly sensitive detection [5] [6].

  • Sample Preparation: Complex matrices (e.g., tissues, blood) require homogenization in cold trichloroacetic acid (TCA) or hydrochloric acid (HCl) to precipitate proteins and release thiamine. Samples must be kept acidic during preparation to prevent thiamine degradation [6].
  • Derivatization: The prepared sample is oxidized under alkaline conditions, typically with potassium ferricyanide, to convert thiamine into thiochrome [5].
  • Separation and Detection: The derivatized sample is injected into an HPLC system. Reverse-phase chromatography, often using a poly(divinylbenzene) column that can withstand high pH, is common. Thiochrome is detected by its strong fluorescence (Ex/Em: 360/450 nm) [5].

2. Biological Activity Assays These methods determine functionally active thiamine by measuring its role as a coenzyme.

  • Erythrocyte Transketolase Activity (ETKA) Assay: This clinical assay assesses thiamine status indirectly [5].
    • The activity of the TDP-dependent enzyme transketolase is measured in a sample (e.g., hemolyzed blood) before and after adding excess TDP [5].
    • The percentage increase in activity, known as the Thiamine Pyrophosphate Effect (TPPE), indicates deficiency. A TPPE > 20% suggests insufficient TDP levels [5].
  • Microbiological Assays: These are growth-based assays using microorganisms (e.g., E. coli, S. cerevisiae) that require thiamine to live. The growth yield or rate, measured over several days, is proportional to the thiamine concentration in the sample [5].

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the two main categories of thiamine analysis described above.

Thiochrome_HPLC Start Sample (e.g., tissue, blood) A Acid Homogenization & Protein Precipitation Start->A B Centrifugation A->B C Collect Supernatant B->C D Oxidation to Thiochrome (Alkaline Ferricyanide) C->D E HPLC Analysis with Fluorescence Detection D->E End Quantification E->End

Thiochrome Conversion and HPLC Workflow

Bioassay Start Clinical Sample (e.g., Whole Blood) A Hemolysis and Enzyme Extraction Start->A B Split Sample A->B C1 Measure Baseline Transketolase Activity B->C1 C2 Measure Transketolase Activity with Added TDP B->C2 D Calculate TPPE ((Activity_with_TDP - Baseline) / Baseline)*100 C1->D C2->D End Diagnose Thiamine Status (TPPE < 15% = Sufficient) D->End

Biological Activity Assay Workflow

Key Considerations for Method Selection

When comparing these methods for your research or quality control, consider the following aspects derived from the literature:

  • Specificity and Interferences: While spectrofluorometry is noted for its high selectivity among B vitamins [4], HPLC provides superior separation power to distinguish thiamine from its phosphate esters (TMP, TDP, TTP) and other matrix components [5] [6].
  • Sensitivity and Detection Limits: The spectrofluorometric method has a documented range of 20-160 ng/mL [4]. Microbiological and modern biosensor assays can achieve much lower detection limits, sometimes down to picomolar (pM) levels, which is crucial for environmental water analysis or assessing deficiency in complex samples [5] [6].
  • Sample Matrix and Preparation: The complexity of your sample (e.g., blood, tissue, fortified food) heavily influences the choice. All biological samples require careful acidic extraction to stabilize thiamine and release it from proteins or enzymes [6]. Methods like ETKA are specific for functional thiamine in clinical settings, while chemical methods measure total content.
  • Modern Developments: Recent research explores using periplasmic binding proteins and other biorecognition elements for rapid, high-throughput thiamine analysis, helping to fill a technology gap left by the unavailability of commercial antibodies [5] [6].

References

Thiamine bromide stability compared to thiamine mononitrate

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability of Thiamine Salts

The stability of thiamine salts is highly dependent on environmental factors such as temperature, pH, and moisture. The table below summarizes key experimental data for the two most studied salts [1] [2] [3].

Property Thiamine Mononitrate (TMN) Thiamine Chloride Hydrochloride (TClHCl)
General Characteristics More stable in dry, solid formulations; Non-hygroscopic [4]. More soluble; Hygroscopic (absorbs moisture) [4].
Stability in Solution (pH 6, 25°C) Pseudo-first-order degradation rate constant ((k_{obs})) for 1 mg/mL solution [1]. Pseudo-first-order degradation rate constant ((k_{obs})) for 1 mg/mL solution [1].
Activation Energy in Solution ((E_a)) 21-27 kcal/mol (at pH 3) [1]. 18-21 kcal/mol (at pH 6) [1].
Activation Energy in Solid State ((E_a)) 26.3 kcal/mol (at water activity (a_w) 0.58-0.86) [3]. 22.4 kcal/mol (at water activity (a_w) 0.58-0.86) [3].
Stability Crossover Point More stable below ~95°C [3]. More stable above ~95°C [3].
Stability in Amorphous Solid Dispersions Highly chemically labile in amorphous state; stability depends on polymer used (more stable with pectin than PVP) [2]. Same as TMN; chemical stability in amorphous state does not differ by salt form, but is influenced by polymer matrix [2].

Experimental Protocols for Stability Assessment

The quantitative data in the table above was derived from rigorous scientific studies. Here are the detailed methodologies for the key experiments cited.

Protocol for Assessing Stability in Solution

This method is used to determine the degradation kinetics of thiamine salts in liquid formulations [1].

  • Sample Preparation: Solutions of TMN and TClHCl are prepared at specific concentrations (e.g., 1 mg/mL and 20 mg/mL) and adjusted to target pH levels (e.g., 3 and 6) using HNO₃ or HCl and NaOH. Using the acid matching the salt's counterion (HNO₃ for TMN, HCl for TClHCl) is critical to isolate the effect of pH.
  • Storage Conditions: Prepared solutions are stored in sealed amber vials at controlled temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) for up to one year to simulate long-term and accelerated stability conditions.
  • Quantification and Kinetics: At set time points, samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of thiamine remaining. The degradation data is fitted to a kinetic model (often pseudo-first-order) to calculate the observed rate constant ((k_{obs})) and the activation energy ((E_a)) using the Arrhenius equation.

The workflow for this protocol can be visualized as follows:

Start Start: Solution Stability Test Prep Prepare thiamine salt solutions at specific pH and concentration Start->Prep Store Store solutions at controlled temperatures (25°C to 80°C) Prep->Store Sample Sample at scheduled time points Store->Sample Analyze Analyze samples via HPLC to measure % thiamine remaining Sample->Analyze Calculate Calculate degradation rate constant (kobs) and activation energy (Ea) Analyze->Calculate Results Results: Kinetic Stability Profile Calculate->Results

Protocol for Assessing Solid-State Stability

This method evaluates the stability of thiamine salts in solid dispersions, which is relevant for tablets and powdered supplements [2].

  • Preparation of Amorphous Solid Dispersions: Crystalline thiamine salt is mixed with a polymer (e.g., pectin or polyvinylpyrrolidone (PVP)) in solution and then lyophilized (freeze-dried) to form an amorphous solid dispersion.
  • Storage Conditions: The solid dispersions are stored under controlled temperature and relative humidity (RH) conditions (e.g., 11% RH and 75% RH) for several weeks.
  • Physical and Chemical Analysis:
    • Physical State: Powder X-ray Diffraction (PXRD) is used to monitor the physical state (crystalline vs. amorphous) and check for recrystallization.
    • Chemical Stability: HPLC is used to measure the chemical degradation of thiamine over time.
    • Interactions: Fourier-Transform Infrared (FTIR) Spectroscopy can identify hydrogen bonding between thiamine and the polymer, which influences stability.

How to Proceed with Thiamine Bromide Research

The lack of direct data on this compound in the available literature indicates a potential gap and opportunity for your research. To proceed, I suggest the following:

  • Focus on Patent and Specialty Chemical Databases: this compound may be a more specialized salt used in research or specific applications. Broaden your search to include patent databases (like USPTO or WIPO) and chemical supplier catalogs.
  • Design Comparative Experiments: Given the lack of published data, the most reliable approach would be to conduct your own stability studies. You can directly apply the experimental protocols outlined above to this compound and compare the results head-to-head with TMN and TClHCl under identical conditions.
  • Investigate Bromide-Specific Effects: Explore whether the bromide counterion confers unique properties, such as different solubility profiles or catalytic effects in specific chemical environments, that are not seen with the chloride or nitrate salts.

References

Inter-laboratory validation of thiamine bromide assays

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts for Method Validation

The general principles and experiments required for validating a laboratory method are well-established. The table below outlines the key performance characteristics that are typically assessed during method validation, which would form the basis of any inter-laboratory comparison [1].

Performance Characteristic Description Common Experimental Method
Accuracy Agreement between the test result and the true value; measures systematic error (bias) [1]. Comparison of method testing with 20-40 samples analyzed by both new and reference methods over a minimum of 5 days [1].
Precision The repeatability of results across different days and with different operators; measures random error [1]. Repeated measurements (3-5 replicates over 5 days) of 2-3 samples near medical decision levels. Results are used to calculate Standard Deviation (SD) and Coefficient of Variation (CV%) [1].
Analytical Sensitivity The lowest amount of analyte that can be reliably detected [1]. Information missing from search results.
Reportable Range The span of test values, from lowest to highest, that can be accurately reported without dilution or concentration [1]. Testing of 3 samples near the low end, midpoint, and high end of the range using appropriate calibration or control materials [1].

Thiamine Bromide Assay Method

One specific analytical technique was identified for this compound, though its full protocol is not detailed in the search results.

  • Amperometric Titration: One source indicates that this compound can be determined quantitatively using amperometric titration. The method was developed to address limitations of other techniques that were either insufficiently specific or too laborious. However, the exact experimental protocol is not provided in the available excerpt [2].

A Path Forward for Your Research

Since the direct data for a comparison guide is not available in the public search results I accessed, here are some suggestions for how you might proceed:

  • Consult Academic Databases: You will likely need to search specialized scientific databases such as PubMed, Scopus, or the American Chemical Society (ACS) publications. Using more specific search terms like "method comparison this compound assay," "validation of HPLC for thiamine," or "collaborative study thiamine quantification" may yield relevant journal articles.
  • Review Pharmacopoeial Standards: Official compendia like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or British Pharmacopoeia (BP) often contain monographs for substances like this compound. These monographs specify official methods of analysis and may include acceptance criteria for various validation parameters, which can serve as a benchmark.
  • Contact Manufacturers: Reaching out to manufacturers of analytical instruments (e.g., HPLC, UV-Vis spectrophotometers) or diagnostic kits may provide you with application notes or white papers containing validation data for thiamine-related assays.

Experimental Workflow for Method Validation

Based on the general validation guidelines, the following diagram outlines a potential workflow for the in-house validation of an analytical method, which could be adapted for a this compound assay [1].

ValidationWorkflow Method Validation Workflow Start Start Method Validation Accuracy Accuracy Study Start->Accuracy Precision Precision Study Start->Precision Range Reportable Range Study Start->Range Analyze Analyze Experimental Data Accuracy->Analyze Precision->Analyze Range->Analyze Summary Prepare Validation Summary Analyze->Summary Report Report Patient Results Summary->Report

References

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Wikipedia

Thiamine bromide

Dates

Last modified: 02-18-2024

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